molecular formula C7H5F3INO B1302851 4-Iodo-2-(trifluoromethoxy)aniline CAS No. 874814-75-2

4-Iodo-2-(trifluoromethoxy)aniline

Cat. No.: B1302851
CAS No.: 874814-75-2
M. Wt: 303.02 g/mol
InChI Key: CRHUIDOGQZJYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5F3INO and its molecular weight is 303.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHUIDOGQZJYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375744
Record name 4-iodo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874814-75-2
Record name 4-Iodo-2-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874814-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-iodo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.

Core Properties and Data

This compound, with the CAS Number 874814-75-2 , is a substituted aniline derivative that has garnered significant interest in medicinal chemistry.[1] The presence of both an iodine atom and a trifluoromethoxy group imparts unique physicochemical properties that are highly advantageous in the design of bioactive molecules.

Physicochemical Properties

The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing substituent that enhances the lipophilicity and metabolic stability of a molecule.[2][3] Increased lipophilicity can improve a drug's ability to cross biological membranes, while the robust carbon-fluorine bonds are resistant to enzymatic degradation, potentially prolonging the drug's half-life.[2] The iodine atom serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

PropertyValueReference
CAS Number 874814-75-2[1]
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
IUPAC Name This compound[1]
Physical Form Solid, Semi-solid, or liquid lump
Storage Temperature Room temperature, in a dark place under an inert atmosphere
Purity Typically >98%
Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes the electrophilic iodination of 2-(trifluoromethoxy)aniline.

Materials:

  • 2-(trifluoromethoxy)aniline

  • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • A base (optional, e.g., sodium bicarbonate)

  • Distilled water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the iodinating agent (e.g., ICl or NIS, 1.1 equivalents) to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • If an acidic byproduct is formed, neutralize the mixture with a mild base like sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[1]

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Intermediate

The presence of the iodine atom at the 4-position allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the creation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular scaffolds found in many drug candidates.

Potential Biological Activity

While specific biological activities for this compound have not been extensively reported, the trifluoromethoxy group is known to be a key pharmacophore in many approved drugs. Its incorporation can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a drug candidate.[2][3] Aniline derivatives, in general, are known to interact with various biological targets, and their fluorinated analogs have shown potential as anticancer and antimicrobial agents. For instance, some trifluoromethylaniline derivatives have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and utilization of this compound in drug discovery.

G Synthesis and Application Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start 2-(Trifluoromethoxy)aniline Iodination Electrophilic Iodination (e.g., ICl or NIS) Start->Iodination Product This compound Iodination->Product Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Product->Coupling Library Library of Novel Compounds Coupling->Library Screening Biological Screening (e.g., Anticancer, Antimicrobial) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and drug discovery applications.

Potential Signaling Pathway Modulation

Given the known biological activities of related aniline compounds, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cellular processes such as proliferation and inflammation. The diagram below illustrates a generalized signaling pathway that could be a target for such compounds.

G Potential Cellular Signaling Pathway Modulation Drug Aniline Derivative (e.g., from this compound) Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Drug->Receptor Inhibition Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Transcription_Factor->Cellular_Response Regulation

Caption: Generalized signaling pathway potentially modulated by aniline derivatives.

References

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 4-Iodo-2-(trifluoromethoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key characteristics.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 874814-75-2[2][1][3][4]
Molecular Formula C₇H₅F₃INO[4][5]
Molecular Weight 303.02 g/mol [1][3][5][6]
Exact Mass 302.93700 u[3]
Boiling Point 260.4°C at 760 mmHg[3]
Density 1.965 g/cm³[3]
Flash Point 111.3°C[3]
LogP 3.35320[3]
Refractive Index 1.569[3]
SMILES FC(F)(F)Oc1c(N)ccc(I)c1[2]
InChI Key CRHUIDOGQZJYBV-UHFFFAOYSA-N[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the arrangement of atoms and the bonding within the molecule, highlighting the aniline backbone substituted with an iodine atom at the fourth position and a trifluoromethoxy group at the second position.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical manufacturers. However, general analytical methods used for characterization include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.[2]

  • Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS or GC-MS) to confirm the molecular weight and fragmentation pattern.[2]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): Proton and Carbon NMR are used to elucidate the molecular structure.[2]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[2]

    • UV-Visible Spectroscopy (UV-VIS): To determine the absorption characteristics of the compound.[2]

  • Elemental Analysis (CHNS): To determine the elemental composition of the compound.[2]

Researchers interested in synthesizing this compound would typically adapt known iodination and trifluoromethoxylation reactions on an appropriate aniline precursor. These protocols would require careful optimization of reaction conditions, including temperature, pressure, catalysts, and solvents, followed by purification steps such as recrystallization or column chromatography.

References

A Technical Guide to the Physical Properties of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, identified by CAS Number 874814-75-2, is a substituted aniline derivative. Its structure incorporates both an iodine atom and a trifluoromethoxy group, which impart specific chemical reactivity and physical characteristics valuable in organic synthesis.

The quantitative physical data for this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and for assessing material purity.

PropertyValue
CAS Number 874814-75-2
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Boiling Point 260.4°C at 760 mmHg
Density 1.965 g/cm³
Flash Point 111.3°C
Refractive Index 1.569
Physical Form Solid, Semi-solid, or liquid
LogP 3.35320
PSA (Polar Surface Area) 35.25 Ų

Note: Data compiled from supplier technical specifications.[1] Melting point data is not consistently available.

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols represent common laboratory practices for the characterization of organic compounds.

2.1. Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, solid sample.

  • Procedure:

    • A small amount of the finely powdered, dry solid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][2]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in a heating bath (oil or a metal block).

    • The sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

2.2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4]

  • Apparatus: Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., aluminum block or Thiele tube), liquid sample.

  • Procedure:

    • A few milliliters of the liquid sample are placed into the small test tube.

    • A capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the liquid.[5][6]

    • The test tube is attached to a thermometer and heated gently in a heating bath.

    • As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles emerging from the open end of the capillary.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heating source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][7]

2.3. Density Determination (Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of fluid it displaces, based on Archimedes' principle.[8][9]

  • Apparatus: Analytical balance, graduated cylinder or pycnometer, an inert liquid of known density in which the solid is insoluble, solid sample.

  • Procedure:

    • The mass of the dry solid sample is accurately measured using an analytical balance.

    • A graduated cylinder is partially filled with the inert liquid, and the initial volume is recorded.

    • The weighed solid is carefully immersed in the liquid in the graduated cylinder, ensuring no splashing and that the solid is fully submerged. Any air bubbles should be dislodged.[10]

    • The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid sample.

    • The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).[9][10]

Workflow Visualizations

The following diagrams illustrate logical workflows relevant to the characterization and synthesis of chemical intermediates like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Analysis cluster_data Data Processing cluster_output Outcome Prep Obtain/Purify Compound MP Melting Point Determination Prep->MP BP Boiling Point Determination Prep->BP Density Density Determination Prep->Density Record Record Data MP->Record BP->Record Density->Record Compare Compare with Literature Values Record->Compare Assess Assess Purity Compare->Assess Report Technical Report / CoA Assess->Report

General Workflow for Physical Property Determination.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Final Product Start Starting Materials (e.g., Substituted Benzene) Setup Reaction Setup (Inert Atmosphere, Temp Control) Start->Setup Reagents Reagents & Catalyst (e.g., Iron, HCl) Reagents->Setup Reaction Chemical Transformation (e.g., Reduction, Iodination) Setup->Reaction Quench Quench Reaction Reaction->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography, Distillation) Extract->Purify Analysis Characterization (NMR, MS, GC) Purify->Analysis Product Isolated Final Product Analysis->Product

General Synthesis Workflow for a Substituted Aniline.

References

4-Iodo-2-(trifluoromethoxy)aniline safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety of 4-Iodo-2-(trifluoromethoxy)aniline

This document provides a comprehensive overview of the safety data for this compound (CAS No. 874814-75-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is a substituted aniline derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Trifluoromethoxy-4-iodoaniline[2]
CAS Number 874814-75-2[1][2]
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol [2]
Boiling Point 260.4°C at 760 mmHg[2]
Flash Point 111.3°C[2]
Density 1.965 g/cm³[2]
Physical Form Solid or Semi-solid or liquid or lump
Storage Temperature Room temperature, in a dark place under an inert atmosphere

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation.

GHS ClassificationDetailsReference
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: Some safety data sheets for the related compound 4-(Trifluoromethoxy)aniline (CAS 461-82-5) list more severe hazards, including "Toxic if swallowed" (H301) and "Fatal in contact with skin" (H310).[3] Users should handle this compound with significant caution, assuming a high degree of toxicity.

Toxicological Profile

Toxicological data for this specific compound is limited. The information below is based on its GHS classification.

Toxicological EndpointFindingReference
Acute Oral Toxicity Harmful if swallowed.
Acute Dermal Toxicity Data not available.
Acute Inhalation Toxicity May cause respiratory irritation.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory or Skin Sensitization Data not available.
Germ Cell Mutagenicity Data not available. A related compound was not mutagenic in the Ames test.
Carcinogenicity No components are listed as carcinogens by IARC, NTP, or OSHA.
Reproductive Toxicity Data not available.
Specific Target Organ Toxicity (STOT) - Single Exposure May cause respiratory irritation.
Specific Target Organ Toxicity (STOT) - Repeated Exposure Data not available. A related compound may cause organ damage through prolonged exposure.[4]

Overview of Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the hazard classifications are determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD 423): This protocol involves the administration of the chemical to rats at one of a series of defined doses. Observations of effects and mortality are made. The method allows for classification of the substance's toxicity.

  • Skin Irritation (OECD 404): This test involves applying the substance to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine the level of irritation.

  • Eye Irritation (OECD 405): The substance is applied to one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for opacity, redness, swelling, and other effects to assess the potential for eye damage.

Safety, Handling, and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following workflows outline the necessary procedures.

General Laboratory Handling

A systematic approach to handling ensures minimal exposure and risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a certified chemical fume hood B->C D Carefully weigh and transfer the chemical C->D E Keep container tightly closed when not in use D->E F Decontaminate work surfaces and equipment E->F G Store chemical in a cool, dark, locked, and ventilated area F->G H Dispose of waste in an approved hazardous waste container G->H

Caption: General Laboratory Handling Workflow.
Spill Response

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

G cluster_cleanup Spill Cleanup (Trained Personnel Only) start Spill Detected evacuate Evacuate immediate area and alert others start->evacuate assess Assess the spill size and associated risks evacuate->assess ppe Don appropriate PPE (respirator, gloves, goggles) assess->ppe If spill is manageable ventilate Ensure adequate ventilation ppe->ventilate contain Cover with inert absorbent material (e.g., sand, vermiculite) ventilate->contain collect Collect material with non-sparking tools into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Spill Response Workflow.
First Aid Measures

This decision tree outlines the immediate steps to take following an exposure. Medical attention should always be sought.[5][6][7][8]

G cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Call a physician. Inhalation->Action_Inhale Action_Skin Take off immediately all contaminated clothing. Rinse skin with water/shower for 15 min. Call a physician immediately. Skin->Action_Skin Action_Eyes Rinse cautiously with water for at least 15 min. Remove contact lenses. Immediately call an ophthalmologist. Eyes->Action_Eyes Action_Ingest Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately. Ingestion->Action_Ingest

Caption: First Aid Decision Tree for Exposures.

Fire and Reactivity

CategoryDataReference
Suitable Extinguishing Media Dry sand, dry chemical, alcohol-resistant foam. Water spray may be used to cool containers.[4][5]
Unsuitable Extinguishing Media No limitations are given for this substance.
Specific Hazards from Combustion Forms explosive mixtures with air on intense heating. Vapors are heavier than air. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]
Chemical Stability Stable under recommended storage conditions.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4]

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary risks include harm if swallowed and irritation to the skin, eyes, and respiratory system. All personnel must review the Safety Data Sheet thoroughly before use, wear appropriate personal protective equipment, and work within a chemical fume hood. Adherence to the safety protocols outlined in this guide is essential for minimizing risk and ensuring a safe research environment.

References

Proper Handling and Storage of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proper handling, storage, and safety precautions for 4-Iodo-2-(trifluoromethoxy)aniline. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the compound's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of the chemical.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its physical and chemical properties are summarized in the table below. Note that the physical form has been variously reported as a liquid, solid, or semi-solid, which may depend on the purity and specific isomer.[3]

PropertyValueReference
CAS Number 874814-75-2[1][3]
Molecular Formula C7H5F3INO[4]
Molecular Weight 303.02 g/mol [3][5]
Purity Typically ≥95% or ≥98%[1]
Appearance Solid, Semi-solid, or liquid[3]
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[3] Some suppliers recommend refrigeration.[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H312: Harmful in contact with skin[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled[5]

  • H335: May cause respiratory irritation[5]

Signal Word: Warning[3]

Precautionary Measures:
CategoryPrecautionary StatementsReference
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][3][6][7]
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8][3][6][8]
Storage Store in a well-ventilated place. Keep container tightly closed.[9] Store locked up.[9][9]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[6][6]

Experimental Protocols

Safe Handling Protocol

Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.

Materials:

  • This compound

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, lab coat

  • Spatula, weighing paper, and appropriate glassware

  • Waste container for hazardous chemical waste

Procedure:

  • Preparation: Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible. All necessary PPE should be worn correctly.

  • Work Area Setup: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Dispensing:

    • Carefully open the container, avoiding inhalation of any vapors or dust.

    • Use a clean spatula to dispense the required amount of the chemical onto weighing paper or directly into a tared vessel.

    • Avoid generating dust or aerosols.

  • Cleaning:

    • After handling, thoroughly decontaminate all surfaces and equipment.

    • Wash hands and any exposed skin thoroughly with soap and water.[9]

  • Waste Disposal: Dispose of all contaminated materials, including weighing paper, gloves, and any excess chemical, in a designated hazardous waste container in accordance with institutional and local regulations.[9]

Storage Protocol

Objective: To outline the proper conditions for the long-term storage of this compound to maintain its stability and prevent accidental exposure.

Procedure:

  • Container: Keep the compound in its original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere if possible.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10] The storage area should be a locked cabinet or a secure location accessible only to authorized personnel.[9]

  • Light and Heat: Protect from light and heat.[3] Keep away from open flames, hot surfaces, and sources of ignition.[9]

  • Temperature: While room temperature storage is generally recommended, some suppliers suggest refrigeration.[3] Refer to the supplier's specific recommendation for the lot in use.

Visualizations

safe_handling_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handle1 Open Container Carefully prep2->handle1 handle2 Dispense Chemical handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Wash Hands & Exposed Skin clean1->clean2 dispose1 Dispose of Contaminated Materials in Hazardous Waste clean2->dispose1

Caption: Workflow for the safe handling of this compound.

storage_decision_tree Storage Decision Tree for this compound start Start: Receive Chemical check_container Is container tightly sealed? start->check_container seal_container Action: Seal container tightly check_container->seal_container No storage_conditions Store in a cool, dry, well-ventilated area check_container->storage_conditions Yes seal_container->storage_conditions check_incompatibles Are incompatible materials nearby? storage_conditions->check_incompatibles remove_incompatibles Action: Relocate away from strong oxidizers, acids, and bases check_incompatibles->remove_incompatibles Yes final_storage Final Storage Location: - Locked cabinet - Protected from light and heat - Under inert atmosphere (recommended) check_incompatibles->final_storage No remove_incompatibles->final_storage

Caption: Decision tree for the proper storage of this compound.

References

Spectroscopic Profiling of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Iodo-2-(trifluoromethoxy)aniline (CAS No: 874814-75-2). Due to the limited availability of public domain experimental data for this specific molecule, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds, namely 4-iodoaniline and 4-(trifluoromethoxy)aniline. This guide also details the standard experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of 4-iodoaniline and 4-(trifluoromethoxy)aniline and are intended to serve as a reference for researchers working with this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~4.0br s2H-NH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~148C-NH₂
~140C-I
~138C-OTf
~125 (q, J ≈ 257 Hz)-OCF₃
~122Ar-CH
~118Ar-CH
~115Ar-CH
~85C-I
Predicted IR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
1620 - 1580StrongN-H bend
1500 - 1400StrongAromatic C=C stretch
1250 - 1100Very StrongC-F stretch (in -OCF₃)
1100 - 1000StrongC-O stretch
850 - 800StrongC-H out-of-plane bend
~500MediumC-I stretch
Predicted Mass Spectrometry Data (EI-MS)
m/zRelative Intensity (%)Assignment
303High[M]⁺ (Molecular Ion)
176Medium[M - I]⁺
148Medium[M - I - CO]⁺ or [M - OCF₃]⁺
127High[I]⁺
69Medium[CF₃]⁺

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) Elucidate Molecular Structure Purification->NMR Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity Data_Analysis Combined Spectroscopic Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Purity->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report Generation Structure_Confirmation->Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is collected over a range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

The Ascendance of Trifluoromethoxy-Containing Aniline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing molecular properties. Among these, trifluoromethoxy (-OCF3) substituted aniline derivatives have emerged as a class of compounds with exceptional potential. This technical guide provides an in-depth overview of the synthesis, properties, and applications of trifluoromethoxy-containing aniline derivatives for researchers, scientists, and drug development professionals.

Introduction: The Power of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique structural motif that imparts a range of desirable physicochemical properties to parent molecules.[1] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable addition in the design of novel pharmaceuticals and agrochemicals.[1][2] When appended to an aniline scaffold, a versatile building block in its own right, the resulting derivatives offer a powerful platform for developing next-generation therapeutics and crop protection agents.

Key advantages conferred by the trifluoromethoxy group include:

  • Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's ability to partition into lipid environments, which can lead to improved cell membrane permeability and oral bioavailability of drug candidates.[1][2]

  • Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong and resistant to metabolic degradation, often resulting in a longer in vivo half-life for drug molecules.[2]

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the -OCF3 moiety can significantly influence the acidity or basicity of nearby functional groups, thereby affecting binding affinities to biological targets.[1]

  • Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups, allowing for the fine-tuning of a molecule's steric and electronic profile.[1]

Physicochemical Properties of Trifluoromethoxy-Containing Aniline Derivatives

The introduction of the trifluoromethoxy group onto the aniline ring system leads to distinct physicochemical properties. A summary of these properties for several common derivatives is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 20°C)Refractive Index (n20/D)
2-(Trifluoromethoxy)aniline1535-75-7C₇H₆F₃NO177.1361-63 / 151.3011.46
3-(Trifluoromethoxy)aniline1535-73-5C₇H₆F₃NO177.1370 / 71.331.47
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO177.1273-75 / 101.321.463

Data compiled from various sources.[3][4][5][6]

Synthesis of Trifluoromethoxy-Containing Aniline Derivatives

The synthesis of trifluoromethoxy-containing anilines can be challenging. However, several methods have been developed, with one notable user-friendly protocol involving the use of Togni reagent II for the ortho-trifluoromethoxylation of anilines.[7] A generalized workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Preparation of N-Aryl-N-hydroxyacetamide cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: OCF₃ Migration A Substituted Nitroarene B Reduction A->B C N-Arylhydroxylamine B->C D Acetylation C->D E N-Aryl-N-hydroxyacetamide D->E F N-Aryl-N-hydroxyacetamide G Togni Reagent II, Cs₂CO₃ F->G H N-(Trifluoromethoxy)acetamide Intermediate G->H I N-(Trifluoromethoxy)acetamide Intermediate J Heating in Nitromethane I->J K ortho-Trifluoromethoxylated Aniline Derivative J->K

A generalized workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Applications in Drug Development

Trifluoromethoxy-containing aniline derivatives have shown significant promise in the development of novel therapeutics, particularly in oncology. Their ability to modulate key signaling pathways involved in cell growth and proliferation makes them attractive candidates for anticancer drug design.

Inhibition of the mTOR Signaling Pathway

Several studies have demonstrated that trifluoromethoxy-aniline derivatives can exert their anticancer effects by modulating the mTOR (mechanistic target of rapamycin) signaling pathway.[8] Specifically, some derivatives have been shown to upregulate the AMP-activated protein kinase (AMPK) pathway, which in turn downregulates the mTOR/p70S6K/4EBP1 signaling cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10][11][12]

mTOR_Pathway GF Growth Factors RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4EBP1 mTORC1->_4EBP1 phosphorylates Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation inhibits translation AMPK AMPK AMPK->mTORC1 inhibits Aniline_Deriv Trifluoromethoxy- Aniline Derivative Aniline_Deriv->AMPK activates GCMS_Workflow A Sample Preparation (Dissolution in a suitable solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution into Mass Spectrometer C->D E Ionization (e.g., Electron Impact) D->E F Mass Analysis E->F G Detection F->G H Data Analysis G->H

References

The Trifluoromethoxy Group: A Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of the core characteristics of the trifluoromethoxy group, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Rise of a "Super Halogen"

The trifluoromethoxy group is increasingly utilized in both pharmaceutical and agrochemical research to enhance the properties of bioactive molecules.[1] Its growing popularity stems from a unique combination of electronic and physicochemical properties that can profoundly influence a drug candidate's metabolic stability, membrane permeability, and target-binding affinity.[2][3] Often referred to as a "super" or "pseudo-halogen," the -OCF3 group offers a distinct profile compared to its more common counterparts, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.[1][4] This guide will dissect these properties, providing quantitative data, experimental context, and logical frameworks for its application in drug design.

Core Physicochemical Characteristics

The trifluoromethoxy group imparts a unique electronic signature and steric profile to a parent molecule. It is strongly electron-withdrawing, which can significantly alter the pKa and reactivity of nearby functional groups.[3][5] This electronic influence, combined with its notable lipophilicity, is a key driver of its beneficial effects on drug properties.

The following diagram illustrates the multifaceted impact of introducing an -OCF3 group on a lead compound's properties, which in turn influences its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

OCF3_Properties_Influence cluster_OCF3 Trifluoromethoxy Group (-OCF3) cluster_Properties Physicochemical & Biological Properties cluster_ADME ADME Profile OCF3 -OCF3 Group Lipophilicity Increased Lipophilicity (High π value) OCF3->Lipophilicity MetabolicStability Enhanced Metabolic Stability OCF3->MetabolicStability pKa Modulated Acidity/Basicity (pKa) OCF3->pKa Binding Altered Target Binding Affinity OCF3->Binding Absorption Absorption & Permeability Lipophilicity->Absorption Distribution Distribution (e.g., BBB Penetration) Lipophilicity->Distribution Metabolism Metabolism (Reduced Clearance) MetabolicStability->Metabolism pKa->Absorption Excretion Excretion pKa->Excretion Binding->Distribution

Caption: Influence of the -OCF3 group on drug properties and ADME profile.
Lipophilicity and Permeability

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[2] Its high lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which is critical for oral bioavailability and targeting the central nervous system.[3][6] The Hansch hydrophobicity parameter (π) is a measure of a substituent's contribution to a molecule's lipophilicity.

SubstituentHansch Hydrophobicity Parameter (π)Key Characteristics
-OCF3 +1.04 [1][2]Highly lipophilic, enhances membrane permeability.[3]
-CF3 +0.88[1][2]Lipophilic, but less so than -OCF3.
-SCF3 +1.44[1]More lipophilic than -OCF3.
-Cl +0.71Halogen with moderate lipophilicity.
-OCH3 -0.02Generally considered to have a neutral or slightly hydrophilic effect.
-F +0.14[1]The least lipophilic of the common halogens.

Table 1: Comparison of the Hansch hydrophobicity parameter (π) for the trifluoromethoxy group and other common substituents.

Metabolic Stability

A paramount advantage of the -OCF3 group is its exceptional resistance to metabolic degradation.[3] The methoxy group (-OCH3) is a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation and rapid clearance. The trifluoromethoxy group, by contrast, is highly resistant to this enzymatic breakdown.[2] This enhanced stability is attributed to:

  • Strong C-F Bonds: The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage.[6][7]

  • Steric Hindrance: The bulkier -OCF3 group can sterically shield the oxygen-carbon bond from access by metabolic enzymes.[2]

  • Reduced H-Bonding: The electron-withdrawing effect of the fluorine atoms reduces the ability of the oxygen to act as a hydrogen bond acceptor, diminishing interactions with enzymes.[2]

By blocking a common site of metabolism, the incorporation of an -OCF3 group can significantly increase a drug's half-life, improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[7][8]

Experimental Evaluation of -OCF3 Containing Compounds

The successful application of the trifluoromethoxy group in drug design relies on rigorous experimental validation. The following workflow outlines a typical sequence for assessing the impact of -OCF3 substitution on a drug candidate's key properties.

OCF3_Evaluation_Workflow cluster_synthesis Step 1: Chemical Synthesis cluster_analysis Step 4: Data Analysis & Decision Synthesis Synthesis of Parent and -OCF3 Analogue LogP Determine Lipophilicity (LogP/LogD) Synthesis->LogP pKa Measure Acidity/Basicity (pKa) Synthesis->pKa Solubility Assess Aqueous Solubility Synthesis->Solubility Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) pKa->Metabolism Permeability Permeability Assay (e.g., Caco-2) Metabolism->Permeability Binding Target Binding Assay Permeability->Binding Analysis Compare Profiles and Select Candidate for In Vivo Studies Binding->Analysis

Caption: Preclinical evaluation workflow for an -OCF3 modified drug candidate.
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a generalized method for assessing metabolic stability using liver microsomes, which are rich in CYP enzymes.[8][9]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[8]

Materials:

  • Test compound and positive control (e.g., a compound with known high clearance).

  • Pooled liver microsomes (human, rat, etc.).[9]

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (Cofactor for CYP enzymes).[9]

  • Acetonitrile or other suitable organic solvent for quenching the reaction.

  • 96-well plates.

  • Incubator shaker (37°C).

  • LC-MS/MS system for analysis.[9]

Methodology:

  • Preparation: Prepare stock solutions of the test compound and controls. Dilute liver microsomes to the desired concentration (e.g., 0.5-1.0 mg/mL) in phosphate buffer.

  • Incubation: Add the microsomal suspension to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to initiate the metabolic reaction. The final concentration is typically around 1 µM.[10]

  • Reaction: Start the reaction by adding the NADPH regenerating system.[9] Incubate the plate at 37°C with shaking.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line determines the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[9]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal permeability of drug candidates.[12]

Objective: To measure the rate of flux of a test compound across a polarized monolayer of human Caco-2 cells.[12]

Materials:

  • Caco-2 cells.

  • Transwell™ system plates (e.g., 24-well).[13]

  • Cell culture medium and reagents.

  • Test compound, high permeability control (e.g., antipyrine), and low permeability control (e.g., atenolol).[12]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • LC-MS/MS system for analysis.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the permeable membrane of Transwell™ inserts and culture for 18-22 days until they form a differentiated and polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or the flux of a fluorescent marker like Lucifer Yellow.

  • Assay Setup: Wash the cell monolayers with transport buffer pre-warmed to 37°C.

  • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (A) compartment (donor). At specified time points (e.g., 60, 120 minutes), take samples from the basolateral (B) compartment (receiver).[12]

  • Basolateral to Apical (B-A) Transport (for efflux): In a separate set of wells, add the test compound to the basolateral (B) compartment and sample from the apical (A) compartment to determine active efflux.[14]

  • Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). A ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12]

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's armamentarium for overcoming challenges related to metabolic instability and membrane permeability. Its strong electron-withdrawing nature and significant lipophilicity provide a unique method for fine-tuning the ADME properties of drug candidates.[2][15] By replacing metabolically labile groups, such as methoxy, with the robust -OCF3 substituent, researchers can engineer molecules with longer half-lives, improved bioavailability, and enhanced overall developability.[3][6] A thorough understanding of its physicochemical properties, coupled with rigorous in vitro evaluation as outlined in this guide, is essential for harnessing the full potential of this powerful functional group in the pursuit of safer and more effective medicines.

References

A Comprehensive Guide to the Synthesis of Iodo-Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the primary synthetic routes to iodo-anilines, critical intermediates in pharmaceutical and materials science. This guide details key methodologies, provides structured data for comparative analysis, and offers explicit experimental protocols.

Iodo-anilines are a pivotal class of aromatic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, and the inherent functionality of the amino group.[2] This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing iodo-anilines, with a focus on direct iodination, the Sandmeyer reaction, reduction of iodonitrobenzenes, and decarboxylative iodination.

Core Synthetic Methodologies

The synthesis of iodo-anilines can be broadly categorized into four primary approaches, each with its own set of advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.

Direct Electrophilic Iodination

Direct iodination of anilines is a common and straightforward method for introducing an iodine atom onto the aromatic ring.[3] The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[4] The choice of iodinating agent and reaction conditions can influence the regioselectivity and yield of the desired product.

Common iodinating reagents include molecular iodine (I₂), iodine monochloride (ICl), and N-iodosuccinimide (NIS).[3][5] The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide byproduct.[6] The regioselectivity of direct iodination can be controlled to some extent by the choice of solvent. For instance, using N-iodosuccinimide in polar solvents like DMSO tends to favor the formation of p-iodinated products, while less polar solvents such as benzene in the presence of acetic acid can lead to a higher proportion of the o-isomer.[5]

Logical Relationship for Direct Iodination of Aniline:

G Aniline Aniline Reaction Electrophilic Aromatic Substitution Aniline->Reaction IodinatingAgent Iodinating Agent (e.g., I₂, ICl, NIS) IodinatingAgent->Reaction SolventBase Solvent and/or Base SolventBase->Reaction OrthoIodoaniline ortho-Iodoaniline ParaIodoaniline para-Iodoaniline Diiodoaniline Diiodoaniline Reaction->OrthoIodoaniline Reaction->ParaIodoaniline Reaction->Diiodoaniline

Caption: General workflow for the direct iodination of aniline.

The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[2] This two-step process involves the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with an iodide ion.[7] While copper salts are often used as catalysts for the introduction of other halogens, the iodination step in a Sandmeyer-type reaction can often be achieved simply by treating the diazonium salt with a solution of potassium or sodium iodide, without the need for a copper catalyst.[8][9]

This method is particularly useful for preparing iodo-anilines that are not readily accessible through direct iodination, such as those with specific substitution patterns. For example, 2-iodoaniline can be synthesized from 2-nitroaniline via diazotization and subsequent iodination, followed by reduction of the nitro group.[10]

Reaction Pathway for the Sandmeyer Synthesis of an Iodo-Aryl Compound:

G ArylAmine Aryl Amine Diazotization Diazotization ArylAmine->Diazotization NaNO2_HX NaNO₂ / HX (0-5 °C) NaNO2_HX->Diazotization ArylDiazoniumSalt Aryl Diazonium Salt Iodination Iodination ArylDiazoniumSalt->Iodination KI Potassium Iodide (KI) KI->Iodination IodoArene Iodo-Arene Diazotization->ArylDiazoniumSalt Iodination->IodoArene

Caption: The Sandmeyer reaction pathway for the synthesis of iodo-arenes.

Reduction of Iodonitrobenzenes

This synthetic route involves the initial synthesis of an iodonitrobenzene followed by the reduction of the nitro group to an amine. This two-step approach is advantageous when the desired iodo-aniline isomer is difficult to obtain directly or when the starting nitroaniline is readily available. For instance, 3-iodoaniline can be prepared by the reduction of 1-iodo-3-nitrobenzene.[11]

A variety of reducing agents can be employed for the conversion of the nitro group, including metals such as iron or tin in acidic media, or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions involving the iodine substituent.

Synthetic Pathway via Reduction of Iodonitrobenzene:

G Iodonitrobenzene Iodonitrobenzene Reduction Nitro Group Reduction Iodonitrobenzene->Reduction ReducingAgent Reducing Agent (e.g., Fe/HCl, Sn/HCl, H₂/Pd-C) ReducingAgent->Reduction Iodoaniline Iodoaniline Reduction->Iodoaniline

Caption: General scheme for the synthesis of iodoanilines by reduction of iodonitrobenzenes.

Decarboxylative Iodination of Anthranilic Acids

A more recent and practical method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids.[12][13] This approach offers high regioselectivity for the ortho position and can be performed under transition-metal-free and base-free conditions.[14] The reaction typically utilizes inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen source, with oxygen being necessary for the transformation.[14] This method has been shown to be scalable and tolerant of a variety of functional groups.[12]

Decarboxylative Iodination Workflow:

G AnthranilicAcid Anthranilic Acid Reaction Decarboxylative Iodination AnthranilicAcid->Reaction KI_I2 KI / I₂ KI_I2->Reaction Oxygen Oxygen (O₂) Oxygen->Reaction Heat Heat Heat->Reaction TwoIodoaniline 2-Iodoaniline CO2 CO₂ Reaction->TwoIodoaniline Reaction->CO2

Caption: Decarboxylative iodination of anthranilic acid to produce 2-iodoaniline.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various iodo-anilines using the methodologies discussed.

Table 1: Synthesis of 4-Iodoaniline

MethodIodinating Agent/ReagentsSolventBaseTemperature (°C)Yield (%)Reference(s)
Direct IodinationI₂WaterNaHCO₃12-1575-84[15]
Direct IodinationI₂ / H₂O₂Water-0-20Not specified[6]
From AcetanilideIClGlacial Acetic Acid-Exothermic90 (of iodoacetanilide)[16]

Table 2: Synthesis of 2-Iodoaniline

MethodStarting MaterialKey ReagentsConditionsYield (%)Reference(s)
Sandmeyer/Reductiono-Nitroaniline1. NaNO₂, H₂SO₄; 2. KI; 3. Fe, NH₄ClDiazotization at 0-5°C; Reduction via refluxNot specified[10]
Decarboxylative IodinationAnthranilic AcidKI, I₂, O₂160-180°C, 2-4 hoursup to 90[14][17]

Table 3: Synthesis of 3-Iodoaniline

MethodStarting MaterialKey ReagentsConditionsYield (%)Reference(s)
Reduction1-Iodo-3-nitrobenzeneTAPEHA-Pd catalyst, NaBH₄Room temperature, 1.5 hoursNot specified[11][18]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodoaniline via Direct Iodination[15]
  • Preparation of Reaction Mixture: In a 3-liter beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 liter of water.

  • Cooling: Cool the mixture to 12-15 °C by adding a small amount of ice.

  • Iodine Addition: While stirring vigorously with a mechanical stirrer, add 254 g (1 mole) of powdered iodine in 15-20 g portions over a period of 30 minutes.

  • Reaction: Continue stirring for an additional 20-30 minutes until the color of the free iodine has mostly disappeared.

  • Isolation of Crude Product: Collect the dark crystalline precipitate of crude p-iodoaniline by suction filtration on a Büchner funnel. Press the solid to remove as much water as possible and air-dry.

  • Purification: Place the crude product in a 2-liter flask and add 1 liter of gasoline. Heat the mixture in a water bath at 75-80 °C with a reflux condenser for about 15 minutes with frequent shaking.

  • Crystallization: Slowly decant the hot gasoline solution into a beaker set in an ice-salt mixture and stir constantly. The p-iodoaniline will crystallize as nearly colorless needles.

  • Final Product: Filter the crystals and dry them in the air. The expected yield is 165-185 g (75-84%).

Protocol 2: Synthesis of 2-Iodoaniline via Decarboxylative Iodination[17]
  • Reactor Setup: In a high-pressure stainless-steel reactor, add anthranilic acid (1.0 mmol), iodine (I₂) (0.5 equivalents), and potassium iodide (KI) (0.6 equivalents).

  • Oxygenation: Purge the reactor with oxygen by three cycles of pressurization and venting, then pressurize with oxygen (typically 10 bar).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 160-180 °C) for a specified time (e.g., 2-4 hours).

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Concentrate the crude product under vacuum.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 2-iodoaniline derivative.

Protocol 3: Synthesis of 2-Iodoaniline via Sandmeyer Reaction and Reduction[10]

Step A: Synthesis of o-Iodonitrobenzene

  • Diazotization: Prepare the o-nitrobenzenediazonium sulfate from 5.0 g (0.036 mol) of o-nitroaniline according to standard literature procedures, which typically involves dissolving the o-nitroaniline in a cold, acidic solution (e.g., sulfuric acid) and adding a solution of sodium nitrite at 0-5 °C.

  • Iodide Solution: In a separate flask, dissolve 10.0 g (0.060 mol) of potassium iodide in 10.0 mL of water.

  • Iodination (Reverse Addition): Maintain the temperature of the potassium iodide solution below 40°C and slowly add the prepared diazonium salt solution dropwise with continuous stirring.

  • Reaction and Work-up: After the addition is complete, continue to stir the reaction mixture for 2 hours. Cool the mixture and filter to collect the brownish-yellow solid of o-iodonitrobenzene.

Step B: Reduction of o-Iodonitrobenzene to 2-Iodoaniline

  • Reaction Setup: In a reaction flask, place 10.0 g (0.18 mol) of iron powder. Add 35 mL of anhydrous ethanol and 1 g of ammonium chloride to the flask.

  • Addition of o-Iodonitrobenzene: Heat the mixture to 60°C. Dissolve 5.0 g (0.020 mol) of the o-iodonitrobenzene from Step A in anhydrous ethanol and add it dropwise to the reaction flask.

  • Reaction: After the addition is complete, reflux the reaction mixture for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, filter the hot mixture. The filtrate contains the 2-iodoaniline, which can be further purified by distillation or crystallization.

Conclusion

The synthesis of iodo-anilines is a well-established field with several reliable methods available to researchers. The choice of synthetic route depends on factors such as the desired isomer, the availability of starting materials, and the required scale of the reaction. Direct iodination offers a straightforward approach, particularly for p-iodoanilines, while the Sandmeyer reaction provides a versatile route to a wider range of isomers. The reduction of iodonitrobenzenes is a classic and effective two-step method. More recently, decarboxylative iodination has emerged as a highly regioselective and practical method for the synthesis of 2-iodoanilines. This guide provides a foundational understanding of these key synthetic strategies, enabling researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

Commercial Availability and Technical Profile of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethoxy)aniline (CAS No. 874814-75-2), a key building block in pharmaceutical and agrochemical research. This document outlines its commercial availability, key suppliers, and detailed technical data to support its application in synthesis and drug development.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily catering to the research and development market. It is typically offered in quantities ranging from grams to kilograms. Lead times can vary, with some suppliers offering the compound from stock, while others synthesize it on demand.

SupplierPurityAvailable QuantitiesStock Status
Sigma-Aldrich 98%InquireInquire
SynHet 95% to >99%[1]Pre-pack and bulkSynthesis on demand (<1 week lead time)[1]
Oakwood Products, Inc. (via Neta Scientific)95%5g and largerInquire

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively published. However, based on information from suppliers and data for structurally related compounds, the following properties can be summarized. It is recommended to obtain a certificate of analysis from the supplier for lot-specific data.

PropertyValueSource
CAS Number 874814-75-2[1]
Molecular Formula C₇H₅F₃INO[2]
Molecular Weight 303.02 g/mol [2]
IUPAC Name This compound[1]
Physical Form Solid, semi-solid, or liquid/lump
Purity 95% - >99%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

While specific spectroscopic data for this compound requires direct analysis, data for the related compound 2-Iodo-4-(trifluoromethyl)aniline (CAS 163444-17-5) provides a useful reference:

Spectroscopic Data (for 2-Iodo-4-(trifluoromethyl)aniline)Values
¹H NMR (400 MHz, CDCl₃) δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) 149.7, 136.3 (q, J = 4.0 Hz), 126.9 (q, J = 4.0 Hz), 123.7 (q, J = 270.0 Hz), 121.6 (q, J = 3.0 Hz), 113.6, 82.3
¹⁹F NMR (376 MHz, CDCl₃) δ -61.4 (s, 3F)
Melting Point 50 °C

Proposed Synthesis Protocol

Reaction Scheme:

G A 2-(Trifluoromethoxy)aniline B This compound A->B Iodination R Iodine (I₂) Sodium Bicarbonate (NaHCO₃) Solvent (e.g., Water or Alcohol)

Figure 1: Proposed synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 1.5-2.0 equivalents) to the solution and stir until it is well dispersed.

  • Iodination: Slowly add a solution of iodine (I₂, 1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye/face protection.

  • Use in a well-ventilated area or under a fume hood.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the iodo and amino groups provide reactive handles for further chemical transformations, such as cross-coupling reactions and amide bond formations. These characteristics make it an attractive building block for the discovery of novel pharmaceuticals and agrochemicals.

Experimental Workflow for Suzuki Coupling:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Coupled Product A->D B Arylboronic Acid B->D C Pd Catalyst Base Solvent C->D

Figure 2: General workflow for a Suzuki coupling reaction.

References

Solubility Profile of 4-Iodo-2-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Iodo-2-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines theoretical predictions based on molecular structure with qualitative experimental protocols and data from analogous compounds to offer a robust understanding of its solubility characteristics.

Compound Overview

This compound is a substituted aniline derivative with the molecular formula C₇H₅F₃INO. Its structure, featuring a bulky iodine atom and a highly electronegative trifluoromethoxy group, significantly influences its physicochemical properties, including solubility. These substitutions are often employed in medicinal chemistry to enhance metabolic stability and membrane permeability of drug candidates.

Key Physicochemical Properties:

While specific experimental solubility data is not widely published, the following table summarizes known physical properties and predicted solubility indicators for this compound.

PropertyValueReference
CAS Number 874814-75-2[1][2]
Molecular Weight 303.02 g/mol [1]
Boiling Point 260.4°C at 760 mmHg[1]
Density 1.965 g/cm³[1]
LogP (Predicted) 3.353[1]
Water Solubility Predicted to be low
Organic Solvent Solubility Predicted to be higher in non-polar and some polar aprotic solvents

The predicted LogP value of 3.353 suggests that this compound is significantly more soluble in lipids than in water, indicating a lipophilic character.[1] This is a common feature for molecules with trifluoromethoxy groups, which are known to increase lipophilicity.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in common laboratory solvents can be predicted. The large, non-polar iodinated benzene ring and the hydrophobic trifluoromethoxy group are the dominant features of the molecule. The amine group provides some capacity for hydrogen bonding, but its basicity is reduced by the electron-withdrawing effects of the substituents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be low in water due to the compound's significant hydrophobic character.[3] In alcohols like ethanol and methanol, solubility is likely to be moderate, increasing with the alkyl chain length of the alcohol. A related compound, 4-(trifluoromethoxy)aniline, is slightly soluble in methanol.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is expected to effectively dissolve this compound.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): High solubility is expected in aromatic solvents like toluene and other non-polar solvents such as hexane and diethyl ether.[3] The non-polar nature of these solvents will readily solvate the large, non-polar regions of the molecule.

  • Aqueous Acidic Solutions: As an aniline derivative, this compound is a weak base and is expected to show increased solubility in dilute aqueous acidic solutions (e.g., 5% HCl) due to the formation of a more polar and water-soluble ammonium salt.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the qualitative and semi-quantitative solubility of this compound.

3.1. Materials and Equipment

  • This compound

  • Selection of solvents: Purified water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Toluene, Hexane

  • Small test tubes and rack

  • Vortex mixer

  • Analytical balance

  • Spatula

  • pH paper or pH meter

3.2. Qualitative Solubility Testing Workflow

The following workflow can be used to systematically assess the solubility of the compound.

G cluster_0 Qualitative Solubility Assessment Workflow start Start with a known mass of This compound add_water Add 1 mL of Water Vortex for 60s start->add_water observe_water Observe for Dissolution add_water->observe_water soluble_water Soluble in Water (Class S) observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No test_organic Test in Organic Solvents (Methanol, Acetone, DMSO, Toluene, Hexane) soluble_water->test_organic add_hcl Add 1 mL of 5% HCl Vortex for 60s insoluble_water->add_hcl observe_hcl Observe for Dissolution add_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Class B - Basic) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->test_organic add_naoh Add 1 mL of 5% NaOH Vortex for 60s insoluble_hcl->add_naoh observe_naoh Observe for Dissolution add_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH (Class A - Acidic) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH (Class N - Neutral) observe_naoh->insoluble_naoh No soluble_naoh->test_organic insoluble_naoh->test_organic end End test_organic->end

Caption: Workflow for the systematic qualitative solubility testing of this compound.

3.3. Detailed Experimental Steps

  • Preparation: Weigh approximately 10 mg of this compound into a small, clean test tube.

  • Solvent Addition: Add the selected solvent in 0.5 mL increments up to a total volume of 3 mL.

  • Mixing: After each addition, vortex the test tube vigorously for 60 seconds.[7]

  • Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved. If the compound dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble" in that volume of solvent.[7]

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a calibrated pH meter to determine if the compound is acidic, basic, or neutral.[8]

  • Acid/Base Solubility: For water-insoluble compounds, test for solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups, respectively.[8][9]

3.4. Semi-Quantitative Analysis

To obtain a semi-quantitative measure of solubility, the "shake-flask" method can be employed.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Relationships in Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features influencing its solubility.

G cluster_1 Factors Influencing Solubility of this compound compound This compound hydrophobic Hydrophobic Character (Iodo-benzene Ring, -OCF3 group) compound->hydrophobic hydrophilic Hydrophilic/Basic Character (Amine -NH2 group) compound->hydrophilic nonpolar_solvents High Solubility in Non-Polar Solvents (e.g., Toluene, Hexane) hydrophobic->nonpolar_solvents favors polar_solvents Low Solubility in Polar Solvents (e.g., Water) hydrophobic->polar_solvents disfavors acidic_solvents Enhanced Solubility in Aqueous Acids (Salt Formation) hydrophilic->acidic_solvents enables

Caption: Key molecular features of this compound and their influence on solubility.

Conclusion

This compound is a lipophilic molecule with an expected low solubility in aqueous media and higher solubility in organic solvents, particularly those that are non-polar or polar aprotic. Its basic amine functionality allows for increased solubility in acidic solutions. The provided experimental protocols offer a systematic approach for researchers to confirm these predicted solubility characteristics in a laboratory setting. A thorough understanding of its solubility is crucial for its effective use in synthetic chemistry and for the formulation of new drug candidates.

References

Methodological & Application

Application Note and Protocol: A Practical Synthetic Route for 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic protocol for the preparation of 4-Iodo-2-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the synthesis of the precursor, 2-(trifluoromethoxy)aniline, followed by a regioselective iodination at the para-position. The protocol for the key iodination step is adapted from a well-established and reliable method for the iodination of anilines. This application note includes a detailed experimental procedure, a summary of reagents and expected products, and a visual representation of the synthetic workflow to guide researchers in the efficient laboratory-scale production of this compound.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo and amino functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. This document outlines a practical and accessible synthetic route for the preparation of this compound.

Synthetic Scheme

The overall synthetic route is a two-step process:

  • Step 1: Synthesis of 2-(trifluoromethoxy)aniline. This precursor can be synthesized from 1,2-dichloro-4-trifluoromethoxybenzene through a nitration reaction followed by catalytic hydrogenation.

  • Step 2: Iodination of 2-(trifluoromethoxy)aniline. The target compound, this compound, is obtained by the direct iodination of 2-(trifluoromethoxy)aniline using molecular iodine in the presence of a mild base.

Experimental Protocols

Step 1: Synthesis of 2-(trifluoromethoxy)aniline (Precursor)

A general method for the synthesis of 2-(trifluoromethoxy)aniline involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene, followed by the reduction of the nitro group. The nitration is typically carried out using a nitrating agent at temperatures ranging from -20°C to +80°C. The resulting nitro-substituted intermediate is then subjected to catalytic hydrogenation with H2 gas in the presence of a catalyst to yield 2-(trifluoromethoxy)aniline.

Step 2: Synthesis of this compound

This protocol is adapted from a general and effective method for the para-iodination of anilines.

Materials and Reagents:

  • 2-(trifluoromethoxy)aniline

  • Sodium bicarbonate (NaHCO3)

  • Iodine (I2), powdered

  • Deionized water

  • Ethanol

  • Sodium bisulfite (NaHSO3), if needed

  • Ice

Equipment:

  • Round-bottom flask or beaker of appropriate size

  • Mechanical stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a suitably sized beaker or flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and sodium bicarbonate (1.5 eq) with deionized water.

  • Cool the mixture to 10-15°C by placing it in an ice bath.

  • With vigorous mechanical stirring, add powdered iodine (1.0 eq) portion-wise over 30-45 minutes. Maintain the temperature between 10-15°C during the addition.

  • After the complete addition of iodine, continue stirring the reaction mixture for an additional 1-2 hours at the same temperature, or until the reaction is complete (monitor by TLC). The disappearance of the starting material and the formation of a single major product spot should be observed.

  • If the solution retains a yellow or brown color due to excess iodine, add a small amount of sodium bisulfite solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water to remove any inorganic salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the iodination step (Step 2).

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Stoichiometric Ratio
2-(trifluoromethoxy)anilineC7H6F3NO177.121.0177.121.0
Iodine (I2)I2253.811.0253.811.0
Sodium Bicarbonate (NaHCO3)NaHCO384.011.5126.021.5
This compoundC7H5F3INO303.02--Expected Product

Expected Yield: While the specific yield for this reaction has not been reported, similar iodinations of anilines typically proceed in good to excellent yields, often in the range of 75-90%.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthetic_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination start1 1,2-dichloro-4- (trifluoromethoxy)benzene intermediate1 Nitro-intermediate start1->intermediate1 Nitration reagent1 Nitrating Agent product1 2-(trifluoromethoxy)aniline intermediate1->product1 Hydrogenation reagent2 H2, Catalyst start2 2-(trifluoromethoxy)aniline product2 This compound start2->product2 Iodination reagent3 I2, NaHCO3

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, and consult the relevant Material Safety Data Sheets (MSDS) before use.

  • Iodine is corrosive and can cause stains; avoid contact with skin and clothing.

  • Aniline derivatives can be toxic; handle with appropriate caution.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step route, particularly the detailed protocol for the final iodination step, offers a reliable method for obtaining this valuable intermediate for applications in pharmaceutical and materials science research. The provided workflow diagram and data table should facilitate the straightforward implementation of this synthesis in a laboratory setting.

Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Anilines from 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed experimental protocol for the Suzuki coupling of 4-Iodo-2-(trifluoromethoxy)aniline with various arylboronic acids. This compound is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling opens avenues to a diverse range of biaryl anilines, which are prevalent scaffolds in many biologically active compounds. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl iodide, making optimized reaction conditions crucial for successful coupling.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the palladium catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (3-5 mol%). Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at a temperature of 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the Suzuki coupling of substituted aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O90>95
24-Bromo-3-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100High (expected)[1]
34-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFRefluxHigh[2]
45-IodovanillinPhenylboronic acidPd(OAc)₂ (1)-Amberlite IRA-400(OH)H₂O/Ethanol60Good[3]

Mandatory Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Combine Reactants - this compound - Arylboronic Acid - Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst and Solvent - Palladium Catalyst - Degassed Solvent inert->catalyst reaction 4. Heat and Stir (80-100 °C, 8-24 h) catalyst->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Reaction Work-up - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification 7. Isolate and Purify - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination R1R2 R¹-R² (Biaryl Product) R1X R¹-X (Aryl Iodide) R2B R²-B(OR)₂ (Boronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals and functional materials.[2] This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 4-Iodo-2-(trifluoromethoxy)aniline, an electron-deficient substrate of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethoxy group and the iodine atom presents specific considerations for optimizing reaction conditions.[2]

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the palladium center. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The cycle concludes with the reductive elimination of the desired N-aryl amine product, which also regenerates the active Pd(0) catalyst.[3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle.[4]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amido_complex Ar-Pd(II)-NR'R''(L) amine_coordination->amido_complex amido_complex_formation Deprotonation (Base) reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product center

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate). The use of pre-formed palladium precatalysts, such as those from the Buchwald group (e.g., G3 and G4 precatalysts), can offer improved reactivity and stability.

  • Ligand: The choice of ligand is crucial, especially for challenging substrates. Bulky, electron-rich biarylphosphine ligands are generally preferred. Examples include XPhos, BrettPhos, and RuPhos, which have shown effectiveness in the amination of aryl chlorides and sulfonates, suggesting their utility for electron-deficient aryl iodides.[4]

  • Base: A non-nucleophilic strong base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.[5]

  • Solvent: Anhydrous, deoxygenated solvents are necessary as the reaction is sensitive to air and moisture. Toluene, dioxane, and THF are commonly used.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of aryl halides with various amines, which can serve as a starting point for the optimization of reactions with this compound.

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001285-95
2MorpholinePd(OAc)₂ (1)BrettPhos (2)Cs₂CO₃ (1.5)Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)KOtBu (1.2)Toluene901675-85
4n-HexylaminePd(OAc)₂ (1.5)XPhos (3)NaOtBu (1.4)Dioxane1002470-80

Note: The data in this table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions of similar substrates. Actual yields and optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]

General Protocol for Palladium-Catalyzed Amination:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the corresponding amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-(trifluoromethoxy)aniline derivative.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification arrow arrow prep_glassware Oven-dry glassware inert_atmosphere Establish inert atmosphere (Ar or N2) prep_glassware->inert_atmosphere add_solids Add Pd-catalyst, ligand, base, and aniline inert_atmosphere->add_solids add_liquids Add anhydrous solvent and amine add_solids->add_liquids heat_stir Heat and stir reaction mixture add_liquids->heat_stir monitor Monitor reaction progress (TLC, LC-MS) heat_stir->monitor cool_down Cool to room temperature monitor->cool_down dilute_filter Dilute and filter through celite cool_down->dilute_filter concentrate Concentrate filtrate dilute_filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, as the electronic and steric properties of the ligand are critical. Increasing the reaction temperature or time may also improve the yield. The choice and amount of base can also be optimized.

  • Side Reactions: The presence of the trifluoromethoxy group makes the aniline substrate electron-deficient, which can sometimes lead to side reactions. Careful control of the reaction temperature and choice of a suitable bulky ligand can help minimize undesired products.[2]

  • Catalyst Deactivation: In some cases, particularly with aryl iodides, catalyst deactivation can occur. Using a higher catalyst loading or a more robust precatalyst might be necessary.[6]

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel derivatives of this compound, facilitating advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 4-iodo-2-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the synthesis of a diverse range of substituted aniline derivatives.

Introduction

This compound is a key synthetic intermediate. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing substituent that can enhance metabolic stability, improve cell membrane permeability, and modulate the pKa of the aniline moiety. The iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various substituents. The differential reactivity of aryl halides (I > Br > Cl) in these reactions allows for selective functionalization. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and substituted aryl scaffolds.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling
Coupling Partner (Boronic Acid)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/EtOH/H₂O801285
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O901092
3-Thienylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄ (3.0)Toluene1001678

Note: The data presented is a representative compilation based on established principles of palladium catalysis and may require optimization for specific substrates.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[1] This reaction is essential for constructing complex nitrogen-containing molecules in drug discovery.

General Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound with an amine is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to a temperature between 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination
Coupling Partner (Amine)Palladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (2.0)Toluene1001888
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane1102475
BenzylaminePd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2.0)Toluene901682

Note: The data presented is a representative compilation based on established principles of palladium catalysis and may require optimization for specific substrates.

Buchwald_Hartwig_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)-I(Ln) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [Ar-Pd(II)(Ln) (HNR'R'')]+I- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR'R''(Ln) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR'R'' reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates in pharmaceuticals and organic materials.

General Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash column chromatography.

Comparative Data for Sonogashira Coupling
Coupling Partner (Alkyne)Palladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2.5)THFRT695
1-HexynePd(PPh₃)₄ (1.5)CuI (3)i-Pr₂NH (2.0)DMF40889
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)Et₃N (3.0)Toluene501280

Note: The data presented is a representative compilation based on established principles of palladium catalysis and may require optimization for specific substrates.

Sonogashira_Logic start Start Sonogashira Coupling reactants Reactants: - this compound - Terminal Alkyne start->reactants catalysts Catalyst System: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Et3N) start->catalysts decision Reaction Complete? reactants->decision catalysts->decision conditions Reaction Conditions: - Inert Atmosphere - Anhydrous Solvent - Temperature (RT to 60 °C) conditions->decision decision->conditions No, continue reaction workup Aqueous Work-up and Extraction decision->workup Yes purification Column Chromatography workup->purification product Final Product: 4-Alkynyl-2-(trifluoromethoxy)aniline purification->product

Logical workflow for the Sonogashira coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a wide array of functionalized aniline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel molecules for applications in drug discovery and materials science. Optimization of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results for specific substrate combinations.

References

Application Notes and Protocols for 4-Iodo-2-(trifluoromethoxy)aniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Iodo-2-(trifluoromethoxy)aniline as a key intermediate in the synthesis of novel agrochemicals. The trifluoromethoxy group often imparts desirable properties such as enhanced metabolic stability and increased biological activity to the final compounds. The iodine atom provides a versatile handle for synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds for screening as potential herbicides, fungicides, and insecticides.

Synthesis of a Novel Tetrazole-Based Herbicide

This section outlines a representative synthetic pathway for a potential herbicidal agent starting from this compound. The target molecule is a 1-aryl-1H-tetrazole derivative, a class of compounds known for its herbicidal activity. The synthesis involves an initial Buchwald-Hartwig amination followed by a cyclization reaction to form the tetrazole ring.

Experimental Protocol: Two-Step Synthesis of 1-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole-5-amine

Step 1: Buchwald-Hartwig Amination of this compound with Benzophenone Imine

  • Materials:

    • This compound (1.0 equiv)

    • Benzophenone imine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by benzophenone imine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then taken to the next step without further purification.

Step 2: Hydrolysis and Tetrazole Formation

  • Materials:

    • Crude product from Step 1

    • 2 M Hydrochloric Acid

    • Triethyl orthoformate

    • Sodium azide

    • Acetic acid

  • Procedure:

    • Dissolve the crude product from Step 1 in a mixture of THF and 2 M HCl.

    • Stir at room temperature for 2 hours to effect deprotection.

    • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the crude primary aniline.

    • To the crude aniline, add triethyl orthoformate and a catalytic amount of acetic acid. Heat at 120 °C for 2 hours.

    • Cool the mixture and add sodium azide. Heat at 120 °C for a further 4 hours.[1]

    • Cool to room temperature and pour into ice water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Illustrative Herbicidal Activity Data

The following table presents hypothetical, yet realistic, herbicidal activity data for the synthesized compound against common weed species. This data is for illustrative purposes to demonstrate the potential of this class of compounds.

CompoundTarget Weed SpeciesApplicationIC₅₀ (µM)
1-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole-5-amineAmaranthus retroflexus (Redroot Pigweed)Post-emergence15.5
1-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole-5-amineChenopodium album (Common Lambsquarters)Post-emergence22.3
1-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole-5-amineSetaria viridis (Green Foxtail)Post-emergence45.8
Glyphosate (Reference)Amaranthus retroflexusPost-emergence5.2

Diagrams

G A This compound B Buchwald-Hartwig Amination A->B C N-(2-(trifluoromethoxy)phenyl)benzophenone imine B->C D Hydrolysis C->D E 2-(Trifluoromethoxy)aniline D->E F Tetrazole Formation E->F G 1-(2-(Trifluoromethoxy)phenyl)-1H-tetrazole-5-amine F->G

Synthetic workflow for the proposed herbicide.

G cluster_plant_cell Plant Cell Herbicide Tetrazole Herbicide Enzyme Target Enzyme (e.g., Acetolactate Synthase) Herbicide->Enzyme Binds to AminoAcids Branched-Chain Amino Acid Synthesis Inhibition Inhibition Growth Plant Growth and Development AminoAcids->Growth Essential for Cessation Cessation Inhibition->AminoAcids Cessation->Growth

Plausible mode of action for a tetrazole herbicide.

Alternative Synthetic Strategies

The iodo-substituent on the aniline ring is also amenable to other cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed to introduce aryl or heteroaryl groups. This allows for the synthesis of a wide variety of biaryl and heteroaryl aniline derivatives, which are common motifs in agrochemicals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and phenylboronic acid in the dioxane/water mixture.

    • Add K₂CO₃, Pd(OAc)₂, and PPh₃.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 80 °C and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool to room temperature and add water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the desired biaryl aniline.

This protocol can be adapted for a variety of boronic acids to generate a library of compounds for screening.

Disclaimer: The synthetic protocols and biological data presented in these application notes are for illustrative purposes and are based on established chemical principles and data from analogous compounds. Researchers should conduct their own experiments and safety assessments.

References

Application Notes: 4-Iodo-2-(trifluoromethoxy)aniline as a Versatile Intermediate for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethoxy)aniline is a valuable and versatile building block in modern organic and medicinal chemistry. Its trifunctional nature—an aniline amine group for cyclizations, a reactive iodophenyl moiety for cross-coupling reactions, and a trifluoromethoxy group to enhance pharmacological properties—makes it an ideal starting material for a diverse range of heterocyclic compounds. The trifluoromethoxy (-OCF3) group, in particular, is sought after in drug design for its ability to improve metabolic stability and increase lipophilicity, which can enhance cell membrane penetration and bioavailability. These application notes provide detailed protocols and representative data for key synthetic transformations utilizing this intermediate.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between the aryl iodide of this compound and various organoboron compounds. This reaction is highly efficient for creating biaryl structures or introducing vinyl groups, which are common precursors to complex heterocyclic systems. The high reactivity of the carbon-iodine bond allows for mild reaction conditions and excellent functional group tolerance.[1][2]

General Reaction Workflow

Suzuki_Workflow start_material This compound product Coupled Product (Heterocycle Precursor) start_material->product boronic_acid R-B(OH)₂ boronic_acid->product reagents Pd Catalyst Base Solvent e1 e1 reagents->e1 e1->product Heat Sonogashira_Workflow start_material This compound product Alkynyl Aniline (Heterocycle Intermediate) start_material->product alkyne Terminal Alkyne alkyne->product reagents Pd Catalyst Cu(I) Co-catalyst Amine Base e1 e1 reagents->e1 e1->product RT to 60 °C Buchwald_Workflow start_material This compound product Coupled Amine Product start_material->product amine Primary or Secondary Amine (R₂NH) amine->product reagents Pd Precatalyst Ligand Base e1 e1 reagents->e1 e1->product Heat Benzimidazole_Synthesis start_material This compound process1 1. Acylation (Amine) 2. Buchwald-Hartwig Amination (Iodide) start_material->process1 Acyl-Cl, then Amine, Pd Catalyst step1_product N-Acyl Diamine Intermediate process2 Acid-Catalyzed Cyclization step1_product->process2 AcOH, Heat final_product Substituted Benzimidazole process1->step1_product process2->final_product

References

Application Notes and Protocols for the Derivatization of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 4-Iodo-2-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique combination of a reactive iodine atom, a primary amine, and a lipophilic trifluoromethoxy group. The protocols outlined below describe key transformations targeting the amino and iodo functionalities, enabling the synthesis of a diverse range of novel molecules.

Introduction

This compound is a valuable scaffold in the development of pharmaceuticals and agrochemicals. The presence of three distinct functional handles—the aniline moiety, the iodo group, and the trifluoromethoxy substituent—allows for precise chemical modifications. The amino group can be readily acylated or sulfonylated to introduce amide and sulfonamide linkages, which are prevalent in bioactive molecules. The iodo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These derivatization strategies are fundamental to constructing complex molecular architectures for structure-activity relationship (SAR) studies and the generation of new chemical entities.

Derivatization Strategies

The primary reactive sites for derivatization on this compound are the primary amine (-NH₂) and the iodo (-I) group. The trifluoromethoxy (-OCF₃) group is generally stable under the conditions described.

  • Derivatization of the Amino Group:

    • Acylation: Formation of an amide bond by reaction with acylating agents.

    • Sulfonylation: Formation of a sulfonamide bond by reaction with sulfonyl halides.

  • Derivatization of the Iodo Group:

    • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl compounds.

    • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with amines to form substituted diarylamines.

Data Presentation: A Comparative Overview of Derivatization Techniques

The following tables summarize typical reaction conditions for the derivatization of this compound, based on established protocols for similar substrates. Yields are indicative and may vary depending on the specific substrate and reaction optimization.

Table 1: Derivatization of the Amino Group

Derivatization TypeReagentBaseSolventTemperature (°C)Typical Yield (%)
Acylation Acetyl chloride (1.1 eq)Pyridine or Et₃N (1.5 eq)DCM or THF0 to RT>90
Acetic anhydride (1.2 eq)Pyridine or Et₃N (1.5 eq)DCM or THFRT>90
Sulfonylation Aryl sulfonyl chloride (1.05 eq)Triethylamine (1.5 eq)THF or DCM0 to RT80-95
p-Toluenesulfonyl chloride (1.1 eq)Pyridine (2.0 eq)DCMRT85-95

Table 2: Derivatization of the Iodo Group (Palladium-Catalyzed Cross-Coupling)

Derivatization TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acid (1.2 eq)Pd(PPh₃)₄ (5)-K₂CO₃ or Cs₂CO₃ (2 eq)Toluene/H₂O or Dioxane/H₂O80-10070-95
Heteroarylboronic acid (1.2 eq)Pd(dppf)Cl₂ (3)-K₃PO₄ (2 eq)DMF or Dioxane90-11060-90
Buchwald-Hartwig Amination Primary/Secondary Amine (1.2 eq)Pd₂(dba)₃ (2)Xantphos (4)KOtBu or NaOtBu (1.4 eq)Toluene or Dioxane90-12065-90
Aniline derivative (1.2 eq)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5 eq)Toluene10070-95

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the synthesis of N-(4-Iodo-2-(trifluoromethoxy)phenyl)acetamide, a common protecting group strategy and a key intermediate for further functionalization.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Sulfonylation of this compound

This protocol details the synthesis of N-(4-Iodo-2-(trifluoromethoxy)phenyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other aryl sulfonyl chloride)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Standard workup reagents as in Protocol 1

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask and cool to 0 °C.[1]

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.[1]

  • Add the aryl sulfonyl chloride (1.05 eq) dropwise, ensuring the temperature remains at 0 °C.[1]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the synthesis of biaryl derivatives.

Materials:

  • This compound (or its N-protected derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent mixture (e.g., Toluene/Water 4:1)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed C-N bond formation.[2]

Materials:

  • This compound (or its N-protected derivative) (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-120 °C with stirring for the required time (typically 4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Derivatization_Pathways cluster_amine Amine Derivatization cluster_iodo Iodo Derivatization This compound This compound Amide Amide This compound->Amide Acylation (Acyl Halide, Base) Sulfonamide Sulfonamide This compound->Sulfonamide Sulfonylation (Sulfonyl Halide, Base) Biaryl Compound Biaryl Compound This compound->Biaryl Compound Suzuki Coupling (Boronic Acid, Pd cat.) Diaryl Amine Diaryl Amine This compound->Diaryl Amine Buchwald-Hartwig (Amine, Pd cat.)

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reagents, Solvent, Catalyst) start->reaction_setup reaction_execution Reaction Execution (Heating, Stirring, Inert Atm.) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: General workflow for a typical derivatization experiment.

References

Application Notes and Protocols for 4-Iodo-2-(trifluoromethoxy)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry, particularly in the development of potent kinase inhibitors. The unique combination of the iodo group, which can participate in various coupling reactions, and the trifluoromethoxy group, which enhances metabolic stability and membrane permeability, makes this scaffold attractive for designing novel therapeutics. This document provides detailed application notes and protocols centered around the synthesis and evaluation of kinase inhibitors derived from an analogous chemical space, focusing on Foretinib, a multi-kinase inhibitor targeting key oncogenic pathways.

Featured Kinase Inhibitor: Foretinib

Foretinib (GSK1363089) is a potent, orally available multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, VEGFR2, RON, AXL, and TIE-2. Its development showcases the utility of substituted anilines in creating powerful anti-cancer agents.

Quantitative Data: Kinase Inhibition Profile of Foretinib

The inhibitory activity of Foretinib against its primary targets is summarized in the table below. This data is crucial for understanding its potency and selectivity.

Kinase TargetIC50 (nM)
MET0.4
VEGFR20.9
AXL(low nM)
RON(low nM)
TIE-2(low nM)

Note: Specific IC50 values for AXL, RON, and TIE-2 can vary depending on the assay conditions.

Experimental Protocols

Synthesis of Foretinib: A Representative Protocol

Diagram of Synthetic Workflow

G cluster_0 Side Chain Synthesis cluster_1 Quinoline Core Synthesis cluster_2 Final Product A 1,1-Cyclopropane diethyl dicarboxylate B Cyclopropane-1,1- dicarboxylic acid monoethyl ester A->B Selective Hydrolysis C N-(4-fluorophenyl)cyclopropane- 1-carboxamide-1-carboxylic acid ethyl ester B->C Amidation with 4-fluoroaniline D N-(4-fluorophenyl)cyclopropane- 1-carboxamide-1-carboxylic acid C->D Hydrolysis E N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl) cyclopropane-1,1-dicarboxamide D->E Amidation with 4-amino-2-fluorophenol J Foretinib E->J Coupling Reaction F 3,4-Dimethoxyacetophenone G 4-Hydroxy-6,7- dimethoxyquinoline F->G Multi-step synthesis H 4-Chloro-6,7- dimethoxyquinoline G->H Chlorination (POCl3) I 4-Chloro-6-methoxy-7- (3-morpholinopropoxy)quinoline H->I Etherification with N-(3-chloropropyl)morpholine I->J

Caption: Synthetic workflow for Foretinib.

Step 1: Synthesis of the Quinoline Core (4-Chloro-6,7-dimethoxyquinoline)

  • Nitration: 3,4-Dimethoxyacetophenone is nitrated using nitric acid in acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone.

  • Condensation: The product from the previous step is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

  • Reductive Cyclization: The resulting compound undergoes hydrogenation in the presence of a catalyst (e.g., Raney Nickel or Pd/C) to yield 4-hydroxy-6,7-dimethoxyquinoline.

  • Chlorination: The hydroxyl group is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to give 4-chloro-6,7-dimethoxyquinoline.[1][2][3][4][5]

Step 2: Synthesis of the Dicarboxamide Side Chain

  • Selective Hydrolysis: 1,1-Cyclopropanedicarboxylic acid diethyl ester is selectively hydrolyzed to its monoester.

  • Amidation: The monoester is then amidated with 4-fluoroaniline.

  • Hydrolysis: The remaining ester group is hydrolyzed to a carboxylic acid.

  • Second Amidation: The carboxylic acid is coupled with 4-amino-2-fluorophenol to form the final dicarboxamide side chain.

Step 3: Final Coupling

  • The 4-chloro-6,7-dimethoxyquinoline core is first reacted with N-(3-chloropropyl)morpholine to add the morpholino propoxy side chain at the 7-position.

  • The resulting intermediate is then coupled with the dicarboxamide side chain via an ether linkage to yield Foretinib.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a specific kinase (e.g., MET, VEGFR2). The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

Diagram of Kinase Assay Workflow

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Dispense Test Compound and Kinase into Assay Plate A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at Room Temperature C->D E Stop Reaction and Deplete Remaining ATP D->E F Add Detection Reagent to Generate Luminescence E->F G Measure Luminescence F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., MET, VEGFR2)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., Foretinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM.

    • Dilute the kinase and substrate to their working concentrations in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2 µL of the diluted kinase to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (HUVEC Proliferation)

This protocol measures the effect of a kinase inhibitor on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis often driven by VEGFR2 signaling.

Diagram of HUVEC Proliferation Assay Workflow

G A Seed HUVECs in 96-well plate B Serum-starve cells A->B C Treat with Test Compound and stimulate with VEGF-A B->C D Incubate for 72 hours C->D E Assess Cell Viability (e.g., MTT or CellTiter-Glo®) D->E F Measure Absorbance or Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for HUVEC proliferation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • Test compound (e.g., Foretinib)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete EGM-2 medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • Replace the medium with serum-free EGM-2 and incubate for 12-24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of the test compound in serum-free EGM-2.

    • Treat the cells with the test compound dilutions.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL final concentration). Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A-stimulated control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the primary kinases targeted by Foretinib.

MET Signaling Pathway

G HGF HGF MET MET Receptor HGF->MET P_MET p-MET MET->P_MET Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_MET->GRB2_SOS PI3K PI3K P_MET->PI3K STAT3 STAT3 P_MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Motility ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse STAT3->CellResponse

Caption: Simplified MET signaling pathway.

VEGFR2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK CellResponse Endothelial Cell Proliferation, Migration, Survival, Permeability RAS_RAF_MEK_ERK->CellResponse AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->CellResponse eNOS->CellResponse

Caption: Simplified VEGFR2 signaling pathway.

AXL, RON, and TIE-2 Signaling Pathways

These kinases also activate downstream signaling cascades, often with significant crosstalk with the MET and VEGFR2 pathways.

  • AXL Signaling: Upon binding its ligand Gas6, AXL activates PI3K/AKT, MAPK/ERK, and STAT pathways, promoting cell survival, proliferation, and migration.

  • RON Signaling: Activated by its ligand MSP, RON signals through PI3K/AKT and MAPK pathways, contributing to cell growth and motility.

  • TIE-2 Signaling: The binding of angiopoietins to TIE-2 activates PI3K/AKT and MAPK pathways, which are crucial for endothelial cell survival and vessel maturation.

Conclusion

The development of kinase inhibitors is a cornerstone of modern oncology. Building blocks like this compound provide a versatile platform for creating novel and potent therapeutics. The example of Foretinib highlights how targeting multiple kinases involved in tumor growth and angiogenesis can be an effective anti-cancer strategy. The detailed protocols and pathway information provided herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Novel Organic Materials Using 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethoxy)aniline is a versatile synthetic building block of significant interest in the development of novel organic materials, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom, a nucleophilic amino group, and a lipophilic trifluoromethoxy group, allows for diverse chemical modifications. The trifluoromethoxy (-OCF3) group is particularly valuable as it can enhance metabolic stability, membrane permeability, and binding affinity of target molecules, making it a desirable feature in drug candidates.

The iodine atom at the 4-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the construction of complex molecular architectures, including biaryl systems and substituted anilines, which are common motifs in biologically active compounds. These application notes provide detailed protocols for two of the most powerful and widely used cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Organic Synthesis

Derivatives of this compound are key intermediates in the synthesis of a range of molecules with potential therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The biaryl scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antiviral and Anti-inflammatory Agents: The introduction of diverse aromatic and heteroaromatic moieties can lead to the discovery of new compounds with a wide range of biological activities.

  • Central Nervous System (CNS) Active Compounds: The lipophilic nature of the trifluoromethoxy group can improve blood-brain barrier penetration, a critical factor for drugs targeting the CNS.

Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly effective for coupling this compound with a wide variety of aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme

Suzuki_Miyaura_Reaction reagents This compound + Arylboronic Acid product 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-amine Derivative reagents->product Toluene/Water, Heat catalyst Pd Catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, illustrating typical reaction conditions and expected yields.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101875-85
42-Thiophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)901280-90
Experimental Protocol: Synthesis of 2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-amine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 303 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or microwave vial, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (Toluene and Water). Following this, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Degassed Solvent (e.g., Toluene/H2O) A->B C Add Pd Catalyst (e.g., Pd(PPh3)4) B->C D Heat under Inert Atmosphere (e.g., 100 °C) C->D E Cool to Room Temperature D->E F Extraction with Organic Solvent E->F G Purification by Column Chromatography F->G H Final Biaryl Product G->H Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-I(L2) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L2) pd2_complex->transmetalation_complex Transmetalation (+ Base) transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->pd0 product Biaryl Product transmetalation_complex->product aryl_iodide This compound aryl_iodide->pd2_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex Buchwald_Hartwig_Reaction reagents This compound + Amine (R1R2NH) product N-Aryl-2-(trifluoromethoxy)aniline Derivative reagents->product Toluene or Dioxane, Heat catalyst Pd Catalyst, Ligand, Base Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - this compound - Pd Catalyst & Ligand - Base (e.g., NaOtBu) B Add Degassed Solvent (e.g., Toluene) A->B C Add Amine B->C D Heat with Stirring (e.g., 100 °C) C->D E Cool to Room Temperature D->E F Filter through Celite E->F G Purification by Column Chromatography F->G H Final N-Aryl Product G->H Buchwald_Cycle cluster_reactants Reactants pd0 Pd(0)L pd2_complex Ar-Pd(II)-I(L) pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)-NR1R2(L) pd2_complex->amido_complex Amine Coordination & Deprotonation (+ Base) amido_complex->pd0 Reductive Elimination amido_complex->pd0 product N-Aryl Product amido_complex->product aryl_iodide This compound aryl_iodide->pd2_complex amine R1R2NH amine->amido_complex

Application Notes and Protocols for N-arylation with 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylation reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a nitrogen-containing moiety is a key step in the construction of numerous biologically active molecules. This document provides a guide for the N-arylation of 4-Iodo-2-(trifluoromethoxy)aniline, a valuable and electronically distinct building block in medicinal chemistry. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the iodo substituent offers a reactive handle for cross-coupling reactions.

Disclaimer: The following protocols are generalized and have not been validated for the specific substrate this compound. Researchers should perform their own optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, to achieve the desired outcome. All reactions should be carried out by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand and a base. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl, making this compound an excellent candidate for this transformation.

Generalized Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl amine (or other amine coupling partner)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

  • Magnetic stirrer and heating plate

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the phosphine ligand (typically 2-10 mol%), and the base (2.0-3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (typically 1-5 mol%) in a small amount of the anhydrous solvent.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with the inert gas three times.

  • Solvent and Catalyst Injection: Add the anhydrous solvent to the Schlenk flask via syringe, followed by the palladium catalyst solution.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

The following table provides a summary of typical reaction conditions for the Buchwald-Hartwig amination of various aryl iodides with amines. These conditions can serve as a starting point for the optimization of the N-arylation of this compound.

EntryAryl IodideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012>90
24-IodoanisoleMorpholinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane11018~85
31-IodonaphthaleneBenzylaminePd(OAc)₂ (3)SPhos (6)Cs₂CO₃THF8024~95
42-Iodotoluenen-HexylaminePd₂(dba)₃ (2)DavePhos (4)NaOtBuToluene10016~88

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for the formation of C-N bonds using a copper catalyst. While traditional Ullmann conditions often require harsh reaction parameters, modern protocols frequently utilize copper(I) salts in combination with ligands, allowing the reaction to proceed under milder conditions.

Generalized Reaction Scheme:

Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

  • This compound

  • Amine coupling partner (e.g., imidazole, aniline derivative)

  • Copper(I) catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO, DMF, Dioxane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the amine coupling partner (1.5-2.0 equiv), the copper(I) catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by NMR spectroscopy and MS.

Data Presentation: Representative Conditions for Ullmann Condensation with Aryl Iodides

The following table summarizes typical reaction conditions for the copper-catalyzed N-arylation of various amines with aryl iodides. These can be used as a guide for developing a protocol for this compound.

EntryAryl IodideAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneImidazoleCuI (10)L-Proline (20)K₂CO₃DMSO11024~80
24-IodotolueneAnilineCuI (5)1,10-Phenanthroline (10)K₃PO₄Dioxane10036~75
31-IodonaphthalenePyrrolidineCu₂O (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃DMF12024~85
42-Iodobenzoic acidGlycineCuI (10)NoneK₂CO₃H₂O10048~60

Visualization of Experimental Workflow and Reaction Pathways

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow for N-Arylation

G General Experimental Workflow for N-Arylation cluster_reaction Reaction A Reaction Setup: - this compound - Amine Coupling Partner - Catalyst & Ligand - Base B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent Addition B->C D Heating & Stirring (Monitor by TLC/LC-MS) C->D E Cooling & Quenching D->E F Extraction E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A flowchart illustrating the key steps in a typical N-arylation protocol.

Catalytic Cycle for Buchwald-Hartwig Amination

G Simplified Catalytic Cycle for Buchwald-Hartwig Amination A Pd(0)L_n B [Ar-Pd(II)(I)L_n] A->B Oxidative Addition (Ar-I) C [Ar-Pd(II)(NHR')L_n] B->C Amine Coordination & Deprotonation (R'-NH2, Base) C->A Reductive Elimination D Ar-NHR' C->D

Caption: A simplified representation of the palladium-catalyzed Buch-Hartwig amination cycle.

Proposed Mechanism for Ullmann Condensation

G Proposed Catalytic Cycle for Ullmann Condensation A Cu(I)I B [Cu(I)NHR'] A->B Ligand Exchange (R'-NH2, Base) C [Ar-Cu(III)(I)(NHR')] B->C Oxidative Addition (Ar-I) C->A Reductive Elimination D Ar-NHR' C->D

Caption: A plausible catalytic cycle for the copper-catalyzed Ullmann N-arylation.

Troubleshooting & Optimization

Technical Support Center: 4-Iodo-2-(trifluoromethoxy)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields when using 4-Iodo-2-(trifluoromethoxy)aniline in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a valuable building block primarily used in palladium-catalyzed cross-coupling reactions. The two most common applications are:

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, allowing for the synthesis of complex diarylamines and other arylated nitrogen compounds.

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the synthesis of biaryl compounds.

The presence of the iodo group provides a reactive site for oxidative addition to the palladium catalyst, while the electron-withdrawing trifluoromethoxy group can influence the reactivity of the aromatic ring.

Q2: What are the main challenges when using this compound in cross-coupling reactions?

A2: Researchers may encounter several challenges that can lead to low reaction yields:

  • Steric Hindrance: The trifluoromethoxy group at the ortho position to the aniline can create steric hindrance, potentially slowing down the reaction rate.

  • Catalyst Inhibition: The aniline moiety itself can sometimes coordinate to the palladium center, leading to catalyst inhibition.

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of the iodo group with a hydrogen) and protodeboronation (in Suzuki coupling), which consume starting materials and reduce the yield of the desired product.

  • Substrate Reactivity: The electronic properties of the trifluoromethoxy group can affect the reactivity of the aryl iodide, requiring careful optimization of reaction conditions.

Q3: How does the trifluoromethoxy group affect the reactivity of the C-I bond?

A3: The trifluoromethoxy group is strongly electron-withdrawing. This generally makes the carbon-iodine bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycles of both Suzuki-Miyaura and Buchwald-Hartwig reactions. However, its steric bulk at the ortho position can counteract this electronic effect, necessitating the use of appropriate ligands to facilitate the reaction.

Troubleshooting Guides

Low to No Product Formation

If you are observing low to no formation of your desired product, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product check_catalyst 1. Catalyst System Issues? start->check_catalyst check_conditions 2. Suboptimal Reaction Conditions? start->check_conditions check_reagents 3. Reagent Quality/Stoichiometry? start->check_reagents catalyst_solutions Solutions: - Use a pre-catalyst (e.g., G3/G4 palladacycles). - Screen different ligands (e.g., Buchwald or Josiphos type). - Increase catalyst/ligand loading. check_catalyst->catalyst_solutions conditions_solutions Solutions: - Screen different bases (e.g., K3PO4, Cs2CO3, KOtBu). - Vary the solvent (e.g., Toluene, Dioxane, THF). - Increase the reaction temperature. check_conditions->conditions_solutions reagents_solutions Solutions: - Use fresh, high-purity reagents. - Ensure solvents are anhydrous and degassed. - Check stoichiometry, especially of the base. check_reagents->reagents_solutions

Caption: A logical workflow to diagnose and solve common issues leading to low product yield.

Significant Side Product Formation

If your desired product is accompanied by significant side products, the following guide can help.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionLikely CausesMitigation Strategies
Hydrodehalogenation Replacement of the iodine atom with a hydrogen atom.- Presence of water or other protic sources.- Inefficient catalytic cycle.- Use anhydrous solvents and reagents.- Employ a more efficient ligand to promote the desired coupling.
Protodeboronation (Suzuki Coupling)Replacement of the boronic acid/ester group with a hydrogen atom.- Presence of water.- Prolonged reaction times at high temperatures.- Use anhydrous conditions.- Use a more stable boronic ester (e.g., pinacol ester).- Optimize reaction time and temperature.
Homocoupling Dimerization of the boronic acid (Suzuki) or the aryl iodide.- Oxygen in the reaction mixture.- Inefficient transmetalation.- Thoroughly degas the reaction mixture.- Optimize the base and solvent system.

Data Presentation: Starting Points for Reaction Optimization

The following tables provide starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are based on successful reactions with analogous substrates and should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling - General Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand -XPhos (4 mol%)-
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF
Temperature 90 °C100 °C80 °C
Notes A classic, often reliable system.Good for challenging substrates.A modern, highly active pre-catalyst.

Table 2: Buchwald-Hartwig Amination - General Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand RuPhos (4 mol%)SPhos (4 mol%)-
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent TolueneDioxanet-BuOH
Temperature 100 °C110 °C90 °C
Notes Strong base, good for many amines.Weaker base, good for substrates with base-sensitive groups.A robust pre-catalyst system.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These protocols are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow setup 1. Reaction Setup (Aryl Iodide, Boronic Acid, Base) degas 2. Degas Solvent and Reagents setup->degas add_catalyst 3. Add Catalyst/Ligand degas->add_catalyst heat 4. Heat to Reaction Temperature add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

Signaling Pathway: Buchwald-Hartwig Catalytic Cycle

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex L_nPd(Ar)(I) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R2NH pd_amine_complex [L_nPd(Ar)(I)(R2NH)] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_nPd(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox, add the palladium pre-catalyst and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Technical Support Center: Purification of 4-Iodo-2-(trifluoromethoxy)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-Iodo-2-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when working with this compound?

A1: Common impurities can include unreacted starting materials, reagents from the reaction (such as iodinating agents), and side-products. In electrophilic iodination reactions of anilines, the formation of di-iodinated byproducts is a possibility.[1] If the aniline is used in a coupling reaction, unreacted starting material and homo-coupled byproducts could be present.

Q2: My aniline derivative appears to be degrading on the silica gel column. What can I do?

A2: Anilines, being basic, can interact strongly with the slightly acidic silica gel, sometimes leading to degradation or irreversible adsorption.[2] To mitigate this, you can neutralize the silica gel by adding a small percentage of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system.[3] Alternatively, using a different stationary phase like alumina (neutral or basic) can be a good option.

Q3: I am having trouble getting my product to crystallize. What are some common reasons and solutions?

A3: Difficulty in crystallization can arise from several factors. Using too much solvent is a frequent issue, which can be remedied by carefully evaporating some of the solvent.[4] If the product "oils out" (separates as a liquid), it might be because the melting point of your compound is lower than the boiling point of the solvent, or the compound is still too impure.[4][5] Trying a different solvent system, using a seed crystal, or scratching the inside of the flask can help induce crystallization.[4]

Q4: Can I use liquid-liquid extraction to purify my this compound product?

A4: Yes, liquid-liquid extraction can be a very effective initial purification step. Since anilines are basic, you can wash the organic layer containing your product with a dilute acid (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer. Conversely, if your product is the aniline and the impurities are neutral, you can extract your product into the aqueous acid, then basify the aqueous layer and back-extract your purified aniline into an organic solvent. Adding salt to the aqueous layer can improve the efficiency of the extraction by reducing the solubility of the organic compound in the aqueous phase.[6][7]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Potential Cause & Troubleshooting Steps:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.

    • Solution: Perform thin-layer chromatography (TLC) with a variety of solvent systems to find the optimal eluent. Good starting points for anilines include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[8] Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Peak Tailing: The basic aniline group can interact with acidic silanol groups on the silica surface, causing the peaks to tail.[3]

    • Solution: Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the silica gel.

  • Compound Sticking to the Column: Your compound may be too polar for the chosen eluent system and is not eluting from the column.

    • Solution: Gradually increase the polarity of your eluent. If you started with a non-polar system like hexanes/ethyl acetate, you could switch to a more polar system like dichloromethane/methanol.

Issue 2: Low Yield or No Crystals After Recrystallization

Potential Cause & Troubleshooting Steps:

  • Too Much Solvent: The most common reason for failed crystallization is using an excessive amount of solvent, keeping the compound dissolved even at low temperatures.[4][5]

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • "Oiling Out": The compound separates as an oil instead of crystals. This can happen if the compound is impure or the solvent is not ideal.[4][5]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and try to cool it down very slowly.

  • Supersaturation: The solution is supersaturated, but crystallization has not initiated.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound303.02260.4 @ 760 mmHgN/AInsoluble in water
4-Iodoaniline219.02268.7 (Predicted)61-63Slightly soluble in water; Soluble in chloroform, methanol.[6]
4-(Trifluoromethoxy)aniline177.1273-75 @ 10 mmHgLiquid at RTSlightly soluble in chloroform, ethyl acetate, methanol.[9]

Experimental Protocols

Protocol 1: Column Chromatography of a Reaction Mixture

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with your chosen solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which your compound is soluble when hot but insoluble when cold. Common choices include ethanol/water, or hexane/ethyl acetate.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction Initial Cleanup column Column Chromatography extraction->column Further Purification recrystallization Recrystallization column->recrystallization Final Polishing product Pure Product column->product If sufficiently pure recrystallization->product

Caption: General purification workflow for reaction products.

Troubleshooting_Chromatography issue Poor Separation cause1 Wrong Solvent System issue->cause1 cause2 Peak Tailing issue->cause2 cause3 Compound Stuck issue->cause3 solution1 Optimize eluent via TLC cause1->solution1 solution2 Add Triethylamine to eluent cause2->solution2 solution3 Increase eluent polarity cause3->solution3

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Reactions Involving 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-2-(trifluoromethoxy)aniline in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds by reacting with boronic acids or their esters.

  • Buchwald-Hartwig Amination: To synthesize substituted diaryl amines by reacting with primary or secondary amines.

  • Sonogashira Coupling: To create aryl alkynes by reacting with terminal alkynes.

Q2: What are the potential side products I should be aware of when using this compound in these reactions?

A2: While these reactions are generally efficient, several side products can arise depending on the specific reaction conditions. The most common side products include:

  • Hydrodehalogenation: Formation of 2-(trifluoromethoxy)aniline, where the iodine atom is replaced by a hydrogen atom.

  • Homocoupling: Dimerization of the starting materials, leading to 4,4'-bis(2-(trifluoromethoxy)anilino)biphenyl (from the aniline) or a biaryl from the boronic acid in Suzuki reactions.

  • Protodeborylation (in Suzuki Coupling): The boronic acid reagent is converted back to its corresponding arene, reducing the yield of the desired product.

  • Glaser Coupling (in Sonogashira Coupling): Homocoupling of the terminal alkyne.

Q3: Is the trifluoromethoxy (-OCF3) group stable under typical cross-coupling conditions?

A3: The trifluoromethoxy group is generally considered to be highly stable and robust under the conditions typically employed for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It is more resistant to metabolic degradation and chemical breakdown compared to a methoxy group.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling can be attributed to several factors, including the formation of side products and suboptimal reaction conditions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Hydrodehalogenation of this compound - Ensure anhydrous and anaerobic conditions. Oxygen and water can facilitate this side reaction. - Choose a less hydridic base. - Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this pathway.
Protodeborylation of the boronic acid - Use a less polar aprotic solvent. - Employ a milder base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. - Minimize reaction time; prolonged heating can promote this side reaction. - Use a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of the boronic acid - Use a pre-formed Pd(0) catalyst instead of a Pd(II) salt which requires in-situ reduction. - Ensure strict anaerobic conditions, as oxygen can promote homocoupling.
Inefficient catalyst turnover - Screen different palladium sources and ligands. For sterically hindered substrates, bulky phosphine ligands like SPhos or XPhos may be beneficial. - Increase catalyst loading, although this should be a last resort.
Issue 2: Formation of Multiple Byproducts in Buchwald-Hartwig Amination

The formation of byproducts in Buchwald-Hartwig amination can lead to complex purification challenges and reduced yields.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Hydrodehalogenation of this compound - Use a non-protic, anhydrous solvent. - Employ a strong, non-nucleophilic base like NaOtBu or LHMDS. - Optimize the ligand-to-palladium ratio.
Side reactions involving the amine - For primary amines, double arylation can occur. Use a slight excess of the amine. - If the amine is sensitive to the base, consider using a milder base like K₃PO₄ or Cs₂CO₃.
Catalyst deactivation - Ensure all reagents and solvents are of high purity and anhydrous. - Use a pre-catalyst that is more air and moisture stable.

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (e.g., XPhos, SPhos, 1.1-1.5 eq. relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_issue Issue: Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Desired Product hydrodehalogenation Hydrodehalogenation low_yield->hydrodehalogenation protodeborylation Protodeborylation low_yield->protodeborylation homocoupling Homocoupling low_yield->homocoupling catalyst_issue Catalyst Inefficiency low_yield->catalyst_issue conditions Anhydrous/Anaerobic Conditions hydrodehalogenation->conditions Mitigate with base Optimize Base hydrodehalogenation->base Mitigate with protodeborylation->base Mitigate with boronic_ester Use Boronic Ester protodeborylation->boronic_ester Mitigate with catalyst_choice Use Pd(0) Pre-catalyst homocoupling->catalyst_choice Mitigate with ligand Screen Ligands catalyst_issue->ligand Address by

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Start: Reaction Setup setup 1. Combine Pd Pre-catalyst, Ligand, Base (under inert atmosphere) start->setup reagents 2. Add this compound and Amine setup->reagents solvent 3. Add Anhydrous, Degassed Solvent reagents->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Cooldown, Dilute, Filter, Wash, and Concentrate reaction->workup purification 6. Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Technical Support Center: Suzuki Reactions with 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-Iodo-2-(trifluoromethoxy)aniline. This substrate presents unique challenges due to the electronic effects of the trifluoromethoxy group and the presence of the aniline moiety.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with this compound in a question-and-answer format.

Question: My Suzuki reaction with this compound is resulting in low to no product yield. What are the primary factors to investigate?

Answer: Low conversion with this compound can stem from several factors related to its chemical structure. The strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the aryl iodide, making the oxidative addition step of the catalytic cycle more challenging. Additionally, the aniline group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

A systematic approach to troubleshooting should involve a careful evaluation of the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature.

Question: I am observing significant amounts of starting material and some byproduct formation, but very little of my desired coupled product. What are the likely side reactions?

Answer: Several side reactions can compete with the desired cross-coupling. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester to the corresponding arene and boric acid.[1][2] It is often exacerbated by harsh reaction conditions (high temperature, strong base, or prolonged reaction times).

  • Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen or Pd(II) species.[1][2]

  • Dehalogenation: Reduction of the aryl iodide to the corresponding aniline can occur, though it is generally less common than the other side reactions.

Question: How can I optimize the catalyst system for this specific substrate?

Answer: The choice of ligand is critical for a successful Suzuki reaction with a challenging substrate like this compound. Standard ligands such as triphenylphosphine (PPh₃) are often not effective.

Consider using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can facilitate the challenging oxidative addition step with the deactivated aryl iodide.[4] They also accelerate the reductive elimination step.

Question: What is the best choice of base and solvent for this reaction?

Answer: The base plays a crucial role in the transmetalation step. For challenging couplings, stronger bases are often required.

  • Bases: While sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, consider using stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Solvents: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often used, typically with water as a co-solvent.[6] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.

Question: Could the aniline group be interfering with the reaction, and if so, how can I mitigate this?

Answer: Yes, the free amine of the aniline can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst. While protection of the amine is an option, it adds extra synthetic steps. Alternatively, using a ligand that binds more strongly to the palladium than the aniline can help to prevent this inhibition. The aforementioned bulky, electron-rich phosphine ligands are often effective in this regard.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?

A1: A good starting point would be to use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky, electron-rich ligand like XPhos or SPhos. Use a strong base such as K₃PO₄ or Cs₂CO₃ and a solvent system like dioxane/water or THF/water. A reaction temperature between 80-100 °C is a reasonable starting point.[7][8]

Q2: How can I minimize protodeboronation of my boronic acid?

A2: To minimize protodeboronation, you can try several strategies:

  • Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[2]

  • Employ milder reaction conditions, such as a lower temperature or a weaker base if tolerated by the coupling.

  • Use anhydrous conditions if water is suspected to be promoting the hydrolysis.[2]

Q3: My reaction mixture turns black immediately. Is this normal?

A3: The formation of a black precipitate, often referred to as "palladium black," can indicate decomposition of the palladium catalyst to palladium(0) metal. While some color change is expected, rapid formation of a large amount of black solid can suggest catalyst deactivation. This can be caused by impurities, the presence of oxygen, or excessively high temperatures. Ensure your reagents and solvents are pure and that the reaction is properly degassed.[9]

Q4: I am having trouble with the purification of my product from residual catalyst and ligand. What are some effective methods?

A4: Purification can be challenging due to the nonpolar nature of many of the byproducts. Flash column chromatography is the most common method.[5] If the product is basic due to the aniline group, an acidic wash during the workup can help to remove non-basic impurities. Alternatively, treating the crude product with a scavenger resin that binds to palladium can be an effective way to remove residual metal.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on yield for Suzuki-Miyaura couplings of challenging substrates, providing a reference for optimization.

Table 1: Effect of Ligand on Suzuki Coupling of an Electron-Deficient Aryl Halide

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10035
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene10085
3Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF/H₂O8092
4Pd(OAc)₂ (2)cataCXium® A (4)K₃PO₄2-MeTHF9095[10]

Table 2: Effect of Base and Solvent on a Sterically Hindered Suzuki Coupling

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1XPhos Pd G3 (2 mol%)Na₂CO₃DMF/H₂O11045
2XPhos Pd G3 (2 mol%)K₂CO₃Dioxane/H₂O10068
3XPhos Pd G3 (2 mol%)K₃PO₄Toluene/H₂O10088
4XPhos Pd G3 (2 mol%)Cs₂CO₃THF/H₂O9094

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or THF, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[8]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Suzuki_Troubleshooting_Workflow start Failed Suzuki Reaction (Low Yield / No Product) check_reagents 1. Check Reagent Quality & Stoichiometry - Aryl Halide Purity - Boronic Acid Quality - Anhydrous/Degassed Solvents start->check_reagents side_reactions 2. Analyze for Side Reactions - Protodeboronation - Homocoupling - Dehalogenation check_reagents->side_reactions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Bulky, electron-rich ligand (XPhos, SPhos) - Modern Pd precatalyst (e.g., G3) - Increase catalyst loading side_reactions->optimize_catalyst Side reactions identified optimize_conditions 4. Optimize Reaction Conditions - Stronger base (K3PO4, Cs2CO3) - Screen solvents (Dioxane, THF, Toluene) - Adjust temperature side_reactions->optimize_conditions No clear side reactions optimize_catalyst->optimize_conditions protect_amine Consider Amine Protection (if catalyst inhibition is suspected) optimize_conditions->protect_amine success Successful Reaction optimize_conditions->success Optimization successful

Caption: A troubleshooting workflow for a failed Suzuki reaction.

signaling_pathway cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Aryl_I This compound OA Oxidative Addition Aryl_I->OA Boronic_Acid R-B(OH)2 TM Transmetalation Boronic_Acid->TM Base OA->TM RE Reductive Elimination TM->RE Product Coupled Product RE->Product Catalyst Pd(0) Catalyst RE->Catalyst Regeneration Catalyst->OA

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing catalyst loading for 4-Iodo-2-(trifluoromethoxy)aniline cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Catalyst Loading for 4-Iodo-2-(trifluoromethoxy)aniline Cross-Coupling

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions for the successful cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The substrate this compound presents a few key challenges. The trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aniline nitrogen, making C-N bond formation (like in Buchwald-Hartwig amination) more difficult.[1] This reduced electron density on the aromatic ring can also impact the oxidative addition step in the catalytic cycle. Furthermore, the free amino group can potentially coordinate with the palladium catalyst or promote side reactions like hydrodehalogenation.[2]

Q2: What is a typical starting catalyst loading for screening reactions with this substrate?

A2: For initial screening of Suzuki-Miyaura or Buchwald-Hartwig reactions, a palladium catalyst loading of 1-2 mol% is a common starting point.[3] Depending on the reaction's success, this can be lowered to conserve the catalyst or increased if the reaction is sluggish. For particularly challenging couplings, loadings up to 5 mol% may be explored.[4]

Q3: How do I choose the right ligand for coupling with this compound?

A3: The choice of ligand is critical. For electron-deficient substrates, bulky and electron-rich phosphine ligands are highly recommended as they accelerate the key steps of the catalytic cycle.[1][2]

  • For Suzuki-Miyaura (C-C coupling): Ligands like SPhos and XPhos are often effective.[4]

  • For Buchwald-Hartwig (C-N coupling): Modern biaryl phosphine ligands such as XPhos, BrettPhos, and RuPhos are designed for challenging substrates like electron-deficient anilines.[1]

Q4: Which base is most suitable for these reactions?

A4: The choice of base depends on the specific coupling reaction and the functional group tolerance of your substrates.

  • For Suzuki-Miyaura: A variety of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ should be screened.[2] The solubility of the base is a key factor, and using a mixed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) can be beneficial.

  • For Buchwald-Hartwig: A strong, non-nucleophilic base is often required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently the bases of choice.[1]

Q5: Should I be concerned about catalyst deactivation?

A5: Yes, catalyst deactivation is a primary cause of low yield.[1][2] Palladium catalysts are sensitive to oxygen, so it is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1][2] Using fresh, high-purity catalysts and ligands is also essential. For more reproducible results, consider using well-defined, air-stable palladium precatalysts (e.g., XPhos Pd G3), which ensure consistent generation of the active Pd(0) species.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Exposure to oxygen; impure reagents.[1][2] 2. Poor Catalyst Generation: Inefficient reduction of Pd(II) source to active Pd(0). 3. Sub-optimal Ligand/Base: Incorrect choice for the electron-deficient substrate.[1] 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.1. Degas Solvents Rigorously: Use freeze-pump-thaw cycles or sparge with inert gas for 15-20 minutes. Ensure a strict inert atmosphere throughout.[1][5] 2. Use a Precatalyst: Employ a well-defined precatalyst (e.g., XPhos Pd G3/G4) for reliable generation of the active catalyst.[1] 3. Screen Components: Systematically screen bulky, electron-rich ligands (XPhos, SPhos, BrettPhos) and appropriate bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[1][2] 4. Increase Temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 110°C).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Inappropriate Base: Strong bases can sometimes promote the formation of palladium-hydride species, leading to replacement of iodine with hydrogen.[2] 2. Presence of Protic Impurities: Water or other protic sources can contribute to this side reaction. 3. Unfavorable Catalyst Kinetics: The desired cross-coupling pathway is slower than the dehalogenation pathway.1. Switch to a Milder Base: Try using K₃PO₄ or Cs₂CO₃ instead of stronger alkoxides if dehalogenation is severe.[2] 2. Use Anhydrous Solvents: Ensure solvents are properly dried, especially for reactions sensitive to protic species. 3. Change Ligand: Use a bulky, electron-rich ligand to promote the desired reductive elimination over dehalogenation.[2] 4. Lower Temperature: Running the reaction at a lower temperature may disfavor the dehalogenation pathway.[2]
Incomplete Conversion of Starting Material 1. Insufficient Catalyst Loading: The catalyst amount is too low for the reaction to reach completion in a reasonable time. 2. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the chosen solvent. 3. Reaction Time Too Short: The reaction may be sluggish and require more time.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or higher). 2. Change Solvent System: For Suzuki couplings, try a biphasic system like Dioxane/Water (4:1) to improve base solubility.[3] For Buchwald-Hartwig, ensure the chosen solvent (e.g., Toluene) effectively dissolves all components at the reaction temperature. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period (e.g., 24 hours).

Data Presentation: Catalyst Loading Optimization

The following table provides representative data for screening palladium catalyst loading in a Suzuki-Miyaura coupling of an electron-deficient aryl iodide. This serves as a guide for optimizing the reaction of this compound.

Reaction: this compound + Arylboronic Acid

Catalyst System (Precatalyst/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ / SPhos2.0K₃PO₄Toluene/H₂O1001285-95%
Pd(OAc)₂ / SPhos1.0K₃PO₄Toluene/H₂O1001280-90%
Pd(OAc)₂ / SPhos0.5K₃PO₄Toluene/H₂O1002465-75% (Incomplete Conversion)
XPhos Pd G31.0K₃PO₄Toluene/H₂O10012>95%
XPhos Pd G3 0.1 K₃PO₄ Toluene/H₂O 100 18 90-95% (Optimized)
XPhos Pd G30.05K₃PO₄Toluene/H₂O1002470-80%

Note: Yields are representative and will vary based on the specific boronic acid, purity of reagents, and reaction scale.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.1 - 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).[3]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualization

G cluster_prep Preparation cluster_eval Evaluation cluster_opt Optimization cluster_troubleshoot Troubleshooting A 1. Initial Reaction Setup (1-2 mol% Catalyst) B 2. Run Reaction (e.g., 100°C, 12h) A->B C 3. Analyze Results (Yield, Purity, Conversion) B->C D High Yield & Purity? C->D E 4a. Decrease Catalyst Loading (e.g., to 0.5%, 0.1%) D->E  Yes G 5a. Screen Ligands/Bases D->G  No F 4b. Re-run Experiment E->F J Optimized Protocol E->J F->C Re-evaluate G->F H 5b. Adjust Temp/Time H->F I 5c. Check Reagent Purity I->F

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

G pd0 LPd(0) ox_add L(Ar)Pd(II)-I pd0->ox_add Oxidative Addition cycle_start ar_i Ar-I (this compound) ar_i->ox_add boronic R-B(OH)₂ boronic->ox_add product Ar-R (Coupled Product) base Base (e.g., K₃PO₄) base->ox_add        transmet L(Ar)Pd(II)-R ox_add->transmet Transmetalation transmet->pd0 Reductive Elimination transmet->product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Stability and degradation pathways of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Iodo-2-(trifluoromethoxy)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and inquiries regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration is advisable. The storage area should be cool, dry, and well-ventilated.

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: My this compound has developed a discoloration. Is it still suitable for use?

Discoloration, such as turning yellow or brown, is often an indication of oxidation, which can lead to the formation of impurities. While a slight change in color may not significantly impact the outcome of all reactions, it is crucial for high-purity applications, such as in drug development, to assess the purity of the discolored reagent. Analytical techniques like TLC, HPLC, or NMR can be used to determine the purity before use.[2] If significant impurities are detected, purification through methods like recrystallization or column chromatography may be necessary.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are limited, potential degradation pathways can be inferred from related aniline compounds.[2] These include:

  • Oxidative Degradation: Exposure to air can lead to the oxidation of the aniline functional group.

  • Photodegradation: Like many aromatic amines, this compound may be susceptible to degradation upon exposure to UV light.[2]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule.[2]

Troubleshooting Guides

Issue 1: Inconsistent results or low yield in reactions involving this compound.

  • Possible Cause 1: Reagent Degradation. The compound may have degraded due to improper storage, leading to lower reactivity.

    • Solution: Ensure the reagent has been stored correctly in a cool, dark, and dry place. If degradation is suspected, verify the purity using an appropriate analytical method (e.g., NMR, HPLC) before use.[2]

  • Possible Cause 2: Incompatible Reaction Conditions. The stability of the compound might be compromised under certain reaction conditions (e.g., presence of strong oxidizers, high temperatures).

    • Solution: Review the reaction setup for any incompatible reagents. If high temperatures are required, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Appearance of unexpected peaks during chromatographic analysis (HPLC, GC).

  • Possible Cause: On-column Degradation or Presence of Impurities. The analytical conditions themselves might be causing the compound to degrade, or the starting material may already contain impurities.

    • Solution:

      • HPLC: Use a lower column temperature and ensure the mobile phase pH is compatible with the analyte's stability. Employing a photodiode array (PDA) or mass spectrometric (MS) detector can help in the identification of degradation products.

      • GC: Lower the injector port temperature to prevent thermal decomposition.

      • General: Always analyze a freshly prepared sample and compare it with a sample that has been stored for some time to identify any new impurity peaks.

Stability and Degradation Data

Table 1: Summary of General Stability Information

ParameterRecommendationIncompatible Materials
Storage Temperature Refrigerate for long-term storage.Strong oxidizing agents, Strong acids.[1]
Light Sensitivity Protect from light; store in amber vials or dark containers.
Air/Moisture Sensitivity Store in a tightly sealed container in a dry environment.

Table 2: Potential Degradation Products of this compound (Hypothetical)

Based on known degradation pathways of similar aniline compounds, the following are potential degradation products.

Degradation PathwayPotential Products
Oxidation Nitroso, nitro, and polymeric compounds.
Photodegradation De-iodinated species, hydroxylated ring products.
Thermal Degradation De-iodinated and de-trifluoromethoxylated aniline, char.

Experimental Protocols

Protocol 1: Forced Degradation Study - Photostability

This protocol is designed to assess the stability of this compound under UV light exposure.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette. Prepare a control sample by wrapping a separate cuvette containing the same solution in aluminum foil.

  • Exposure: Place both samples in a photostability chamber equipped with a UV lamp (e.g., 254 nm).

  • Analysis: At predetermined time intervals, withdraw aliquots from both the exposed and control samples.

  • Quantification: Analyze the concentration of the parent compound in each aliquot using a stability-indicating HPLC-UV method.

  • Data Interpretation: Plot the concentration of the compound as a function of irradiation time to determine the rate of photodegradation.

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare Solution in Quartz Cuvette chamber Place in Photostability Chamber (UV Lamp) prep->chamber control Prepare Control (Wrapped in Foil) control->chamber aliquots Withdraw Aliquots at Time Intervals chamber->aliquots hplc Analyze by HPLC-UV aliquots->hplc plot Plot Concentration vs. Time hplc->plot

Caption: Workflow for photostability testing.

Protocol 2: Forced Degradation Study - Thermal Stability

This protocol uses thermogravimetric analysis (TGA) to evaluate the thermal stability of the compound.

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a consistent flow rate.

  • Heating Program: Heat the sample from ambient temperature to a designated final temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample's weight as a function of temperature.

  • Data Analysis: The onset temperature of weight loss indicates the beginning of thermal decomposition.

TGA_Workflow cluster_sample Sample Preparation cluster_instrument TGA Analysis cluster_result Result weigh Weigh Sample (5-10 mg) load Load into TGA and Purge (N2) weigh->load heat Heat at Controlled Rate (e.g., 10°C/min) load->heat record Record Weight vs. Temperature heat->record analyze Determine Onset of Decomposition record->analyze

Caption: Workflow for TGA analysis.

Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways for this compound based on the chemical properties of related compounds.

Oxidation_Pathway parent This compound nitroso Nitroso Intermediate parent->nitroso [O] polymer Polymeric Impurities parent->polymer Oxidative Polymerization nitro Nitro Product nitroso->nitro [O]

Caption: Hypothetical oxidative degradation pathway.

Photodegradation_Pathway parent This compound deiodinated 2-(Trifluoromethoxy)aniline parent->deiodinated (De-iodination) hydroxylated Hydroxylated Products parent->hydroxylated hν, O2 (Ring Hydroxylation) mineralization Mineralization (CO2, H2O, I-, F-) deiodinated->mineralization Further Degradation hydroxylated->mineralization Further Degradation

Caption: Hypothetical photodegradation pathway.

References

Navigating Synthesis Challenges: A Technical Support Center for 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To support researchers, scientists, and drug development professionals in optimizing their synthetic workflows, a dedicated technical support center has been established to address challenges related to the starting material, 4-Iodo-2-(trifluoromethoxy)aniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate the impact of impurities on experimental outcomes.

Introduction

This compound is a critical building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can significantly affect the efficiency, reproducibility, and safety of subsequent reactions. This technical support center offers practical guidance on identifying, quantifying, and removing common impurities, ensuring the integrity of your research and development processes.

Troubleshooting Guide: Common Issues and Solutions

Discoloration of the starting material and the presence of unexpected spots in thin-layer chromatography (TLC) or peaks in analytical chromatograms are common indicators of impurities. The following table outlines potential causes and recommended actions.

Observed Issue Potential Cause Recommended Action
Yellow to brown discoloration of the starting material Oxidation and polymerization of the aniline moiety.Purify the material by column chromatography or recrystallization before use. Store under an inert atmosphere in a cool, dark place.
Additional spot/peak corresponding to a more polar compound Unreacted 2-(trifluoromethoxy)aniline (starting material for iodination).Optimize the iodination reaction to drive it to completion. Purify the product using column chromatography.
Additional spot/peak with similar polarity to the product Presence of regioisomers (e.g., 2-Iodo-6-(trifluoromethoxy)aniline).Utilize high-performance liquid chromatography (HPLC) or specialized gas chromatography (GC) columns for separation. Optimize the iodination reaction conditions to improve regioselectivity.
Additional spot/peak corresponding to a less polar compound Di-iodinated byproducts.Adjust the stoichiometry of the iodinating agent to minimize over-iodination. Purify via column chromatography.
Low yield or failed downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Impurities in the this compound starting material.Purify the starting material. Screen different catalysts, ligands, and reaction conditions to find a robust system tolerant of trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities typically arise from the synthesis process. These include:

  • Unreacted Starting Material: 2-(trifluoromethoxy)aniline.

  • Regioisomers: Isomers where the iodine atom is at a different position on the aniline ring. The formation of these is influenced by the directing effects of the amino and trifluoromethoxy groups.

  • Poly-iodinated Species: Di- or tri-iodinated products resulting from over-iodination.

  • Oxidation/Polymerization Products: Anilines are susceptible to oxidation, which can lead to discoloration and the formation of polymeric impurities.[1]

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile impurities, including regioisomers.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers excellent resolution for separating non-volatile impurities and isomers. A C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify and quantify impurities by comparing the integration of characteristic signals.

Q3: What is the impact of these impurities on downstream reactions like Suzuki or Buchwald-Hartwig couplings?

A3: Impurities can have several detrimental effects on palladium-catalyzed cross-coupling reactions:

  • Catalyst Poisoning: Unreacted starting materials or other nucleophilic impurities can coordinate to the palladium center, leading to catalyst deactivation and low or no product formation.[3]

  • Side Reactions: The presence of water or other protic sources, which can be introduced with impure reagents, can lead to protodeboronation of boronic acids in Suzuki couplings.[4]

  • Formation of Byproducts: If regioisomers or di-iodinated species are present, they can also participate in the coupling reaction, leading to a mixture of products that can be difficult to separate.

  • Reduced Yields: Overall, impurities lower the effective concentration of the desired starting material, leading to lower yields of the target molecule.

Q4: Can you provide a general purification protocol?

A4: Column chromatography is a widely applicable method for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from common impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). The less polar di-iodinated impurity will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired product. The more polar starting material, 2-(trifluoromethoxy)aniline, will elute last.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Analytical Method for Impurity Profiling by GC

This method is adapted from a procedure for separating positional isomers of a related compound and can be optimized for this compound.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for separating aromatic isomers (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)[2]

GC Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split mode)

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizing Workflows and Pathways

To further clarify the processes involved in managing impurities, the following diagrams illustrate key workflows.

Impurity_Management_Workflow cluster_0 Impurity Identification cluster_1 Purification cluster_2 Downstream Application Start Crude this compound TLC TLC Analysis Start->TLC GCMS_HPLC GC-MS / HPLC Analysis TLC->GCMS_HPLC NMR NMR Spectroscopy GCMS_HPLC->NMR Purification Column Chromatography / Recrystallization NMR->Purification Impurity Profile Identified Purity_Check Purity Confirmation (TLC, GC, HPLC) Purification->Purity_Check Reaction Downstream Reaction (e.g., Suzuki Coupling) Purity_Check->Reaction Pure Starting Material Analysis Reaction Monitoring & Product Analysis Reaction->Analysis

Caption: A general workflow for the identification, purification, and use of this compound.

Suzuki_Coupling_Troubleshooting cluster_0 Catalyst & Reagent Issues cluster_1 Starting Material Impurities cluster_2 Solutions Start Low Yield in Suzuki Coupling Catalyst Catalyst Deactivation? Start->Catalyst Reagents Reagent Quality? (Anhydrous) Start->Reagents SM_Purity Impure Aryl Iodide? Start->SM_Purity Optimize Optimize Reaction Conditions (Ligand, Solvent, Temp) Catalyst->Optimize Degas Ensure Inert Atmosphere Reagents->Degas Base Incorrect Base? Base->Optimize Side_Reactions Side Reactions Observed? (e.g., Homocoupling) SM_Purity->Side_Reactions Purify_SM Purify Starting Material SM_Purity->Purify_SM Side_Reactions->Purify_SM

Caption: A troubleshooting decision tree for common issues in Suzuki coupling reactions involving this compound.

References

Technical Support Center: 4-Iodo-2-(trifluoromethoxy)aniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Iodo-2-(trifluoromethoxy)aniline in common cross-coupling reactions.

I. Spectral and Physical Data of this compound

A summary of key physical and spectral data for this compound (CAS: 874814-75-2) is provided below for easy reference.[1]

PropertyValue
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically >95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Note: Spectroscopic data for the closely related compound 4-iodoaniline is available for comparison in various databases. However, specific spectra for this compound should be acquired for analytical purposes.

II. Buchwald-Hartwig Amination: Troubleshooting and FAQ

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. When using this compound as a substrate, the following guidance can help troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a Buchwald-Hartwig amination with this compound?

A1: A typical starting point for the Buchwald-Hartwig amination of an aryl iodide like this compound involves a palladium precatalyst, a phosphine ligand, a base, and an anhydrous, degassed solvent. Common choices include a Pd(dba)₂/tBuDavePhos catalytic system with a strong base like KOtBu in a solvent such as xylene or toluene.[2] The reaction is typically performed under an inert atmosphere at elevated temperatures (90-120 °C).[2]

Q2: My reaction is showing low conversion. What are the likely causes and solutions?

A2: Low conversion in a Buchwald-Hartwig amination can stem from several factors:

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3]

  • Inappropriate Ligand Choice: The electronic properties of this compound (electron-donating amine and electron-withdrawing trifluoromethoxy group) may require a specific ligand. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[3]

  • Base Strength and Quality: A strong, non-nucleophilic base is crucial for the deprotonation of the amine. Ensure the base is anhydrous and finely powdered for optimal reactivity.

  • Reaction Temperature: The reaction may require higher temperatures or longer reaction times to proceed to completion.

Q3: I am observing significant side product formation, such as hydrodehalogenation. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction. This can be minimized by:

  • Optimizing the Ligand: The choice of a suitable phosphine ligand is critical to promote the desired reductive elimination over competing side reactions like β-hydride elimination.[4]

  • Controlling Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation.

  • Using a Precatalyst: Precatalysts can sometimes offer better control over the active catalytic species and reduce side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation), poor quality reagents, insufficient temperature.Ensure rigorous inert atmosphere, use fresh, anhydrous reagents, and screen higher temperatures.
Hydrodehalogenation β-hydride elimination, non-optimal ligand.Screen different bulky, electron-rich phosphine ligands, and optimize reaction time and temperature.
Homocoupling of Amine Side reaction promoted by certain catalytic species.Adjust catalyst and ligand loading; consider a different palladium source.

III. Suzuki-Miyaura Coupling: Troubleshooting and FAQ

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following provides guidance for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the Suzuki coupling of this compound?

A1: A general protocol for the Suzuki coupling of an aryl iodide involves the aryl iodide, a boronic acid or ester, a palladium catalyst, a base, and a solvent system. For a substrate like 4-Iodo-3,5-dimethylaniline, a common system is Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a mixture of dioxane and water.[5] The reaction is typically heated to 80-110 °C under an inert atmosphere.

Q2: My Suzuki coupling reaction is sluggish or fails to go to completion. What should I check?

A2: Several factors can contribute to a sluggish Suzuki coupling:

  • Catalyst Deactivation: The Pd(0) catalyst can be deactivated by oxygen. Proper degassing of solvents and maintaining an inert atmosphere are crucial.

  • Base and Solvent System: The choice of base and solvent is critical. A phase-transfer catalyst or a mixed solvent system (e.g., toluene/ethanol/water) may be necessary to ensure all components are sufficiently soluble and reactive.[6]

  • Boronic Acid Quality: Boronic acids can undergo degradation. Use fresh, high-purity boronic acid or consider using a more stable boronate ester.

Q3: I am observing the formation of biphenyl from the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Strictly Anhydrous and Degassed Conditions: Oxygen can promote the homocoupling pathway.

  • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solubility of reagents, low temperature.Ensure inert atmosphere, screen different solvent systems and bases, and increase reaction temperature.
Boronic Acid Homocoupling Presence of oxygen, excess boronic acid.Rigorously degas all components, optimize stoichiometry, and consider slow addition of the boronic acid.
Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents.

IV. Experimental Protocols and Workflows

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of 4-halopyrazoles and can be optimized for this compound.[2]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(dba)₂, 5-10 mol%), a suitable ligand (e.g., tBuDavePhos, 10-20 mol%), and a base (e.g., KOtBu, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., xylene or toluene) via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki coupling of aryl iodides.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add an anhydrous and degassed solvent or solvent mixture (e.g., dioxane/water).

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution or by freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

V. Visualizing Reaction Mechanisms and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I (Ar = 4-amino-3-(trifluoromethoxy)phenyl) Oxidative_Addition->Ar-Pd(II)(L2)-I Amine_Coordination Amine Coordination Ar-Pd(II)(L2)-I->Amine_Coordination HNR2 Ar-Pd(II)(L2)(HNR2)-I [Ar-Pd(II)(L2)(HNR2)]+ I- Amine_Coordination->Ar-Pd(II)(L2)(HNR2)-I Deprotonation Deprotonation (Base) Ar-Pd(II)(L2)(HNR2)-I->Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product (Ar-NR2) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I (Ar = 4-amino-3-(trifluoromethoxy)phenyl) Oxidative_Addition->Ar-Pd(II)(L2)-I Transmetalation Transmetalation Ar-Pd(II)(L2)-I->Transmetalation R-B(OH)2 Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Setup Assemble under Inert Atmosphere Reagents->Setup Glassware Oven-dry Glassware Glassware->Setup Solvent Degas Anhydrous Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: General workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis of 4-Iodo-2-(trifluoromethoxy)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-2-(trifluoromethoxy)aniline and its derivatives. The information is tailored to address challenges that may arise during the scale-up of this synthesis from the laboratory to pilot plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The primary challenges stem from the electronic properties of the starting material, 2-(trifluoromethoxy)aniline. The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivation necessitates harsher reaction conditions for iodination compared to activated anilines, leading to potential side reactions and purification difficulties on a larger scale. Key scale-up challenges include:

  • Reaction Rate and Control: Slower reaction rates may require longer batch times or higher temperatures, which can be challenging to manage in large reactors.
  • Side Reactions: Increased temperatures and reagent concentrations can lead to the formation of di-iodinated and other byproducts.
  • Reagent Selection and Stoichiometry: The choice of iodinating agent and its stoichiometry becomes critical at scale to ensure high conversion and minimize waste.
  • Heat and Mass Transfer: Exothermic reactions, even if minor, can be difficult to control in large vessels, potentially leading to localized overheating and impurity formation. Efficient mixing is crucial to maintain homogeneity.
  • Work-up and Purification: Isolation and purification of the final product can be complicated by the presence of unreacted starting materials, isomers, and byproducts. Melt crystallization has been noted as a potential purification method for iodoanilines.[1][2]
  • Safety: Handling large quantities of iodine or other iodinating agents requires strict safety protocols to prevent exposure and manage potential hazards.[3][4][5][6]

Q2: What are the most common impurities encountered in the synthesis of this compound?

  • Unreacted 2-(trifluoromethoxy)aniline: Incomplete reaction is a common issue, especially with deactivated substrates.
  • Di-iodinated products: Over-iodination can lead to the formation of 2,4-diiodo- or other di-iodinated isomers.
  • Other positional isomers: While the directing effect of the amino and trifluoromethoxy groups favors iodination at the 4-position, small amounts of other isomers might form.
  • Oxidation byproducts: The aniline functionality can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain iodinating agents.
  • Residual solvents and reagents: Impurities from the work-up and purification steps.

Q3: Are there any specific safety precautions to consider for the large-scale iodination of 2-(trifluoromethoxy)aniline?

A3: Yes, several safety precautions are crucial for large-scale iodination reactions:

  • Handling of Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[4][5] Adequate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.
  • Control of Exotherms: Although the reaction with a deactivated aniline is not expected to be highly exothermic, it is crucial to have a robust cooling system and monitor the reaction temperature closely, especially during reagent addition.
  • Ventilation: Iodination reactions should be performed in a well-ventilated area or a closed system to avoid inhalation of iodine vapors or other volatile reagents.[3][6]
  • Quenching: A quenching agent, such as sodium thiosulfate or sodium bisulfite, should be readily available to neutralize any excess iodinating agent at the end of the reaction.
  • Waste Disposal: Iodine-containing waste streams must be handled and disposed of according to environmental regulations.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Insufficiently reactive iodinating agent For deactivated substrates like 2-(trifluoromethoxy)aniline, a more potent iodinating agent may be required. Consider using N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or Iodine Monochloride (ICl).[7]
Incomplete reaction - Increase reaction time and monitor progress by HPLC or GC.- Gradually increase the reaction temperature, while carefully monitoring for byproduct formation.- Increase the stoichiometry of the iodinating agent. However, be cautious as this may lead to di-iodination.
Poor mass transfer/mixing - On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture. Poor mixing can lead to localized areas of low reagent concentration and incomplete reaction.
Product loss during work-up - Optimize the extraction and washing steps to minimize loss of the product in the aqueous phase.- If the product is purified by crystallization, optimize the solvent system and cooling profile to maximize recovery.
Issue 2: High Levels of Di-iodinated Impurities
Possible Cause Troubleshooting Steps
Excess iodinating agent - Carefully control the stoichiometry of the iodinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.
High reaction temperature - Lowering the reaction temperature can often improve selectivity and reduce the rate of the second iodination.
High local concentration of iodinating agent - Add the iodinating agent slowly and sub-surface to the well-agitated reaction mixture to avoid high local concentrations that can promote di-iodination.
Issue 3: Difficulties in Product Purification
Possible Cause Troubleshooting Steps
Similar polarity of product and impurities - If standard crystallization is ineffective, consider melt crystallization, which can be effective for separating isomers.[1][2]- For challenging separations, column chromatography may be necessary, although this is less ideal for very large scales.
Oily product that is difficult to crystallize - Screen a wide range of solvent systems for crystallization.- Consider using an anti-solvent to induce crystallization.- Seeding the solution with a small amount of pure crystalline product can facilitate crystallization.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This is a representative protocol adapted from general procedures for the iodination of deactivated anilines. It should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-(trifluoromethoxy)aniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

  • Slowly add trifluoroacetic acid (TFA) (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Charge 2-(trifluoromethoxy)aniline and Solvent start->reagents addition Add Iodinating Agent and Catalyst reagents->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up (Washings) quench->extraction drying Drying Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Crystallization or Chromatography concentration->purification final_product Isolated Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

side_reactions main_reactant 2-(trifluoromethoxy)aniline desired_product This compound main_reactant->desired_product Desired Reaction other_isomers Other Positional Isomers main_reactant->other_isomers Minor Pathway iodinating_agent Iodinating Agent (e.g., NIS) iodinating_agent->main_reactant iodinating_agent->desired_product di_iodinated Di-iodinated Byproduct desired_product->di_iodinated Over-iodination

Caption: Potential side-reaction pathways in the iodination of 2-(trifluoromethoxy)aniline.

troubleshooting_tree cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_conversion Check Reaction Conversion (HPLC/GC) start->check_conversion identify_impurities Identify Impurities (LC-MS/GC-MS) start->identify_impurities incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction workup_loss Product Loss in Work-up check_conversion->workup_loss Complete Conversion increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes change_reagent Change Iodinating Agent incomplete_reaction->change_reagent Still incomplete optimize_workup Optimize Extraction/ Crystallization workup_loss->optimize_workup Yes di_iodination High Di-iodination identify_impurities->di_iodination starting_material High Starting Material identify_impurities->starting_material reduce_stoich_temp Reduce Reagent Stoichiometry/ Reaction Temperature di_iodination->reduce_stoich_temp Yes force_completion Push Reaction to Completion starting_material->force_completion Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Preventing dehalogenation of 4-Iodo-2-(trifluoromethoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-2-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this valuable synthetic intermediate during various chemical transformations.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the premature loss of the iodine atom, is a common side reaction encountered when working with this compound. This unwanted reaction can significantly reduce the yield of the desired product. The following table summarizes conditions that can either promote or prevent this side reaction, particularly in the context of palladium-catalyzed cross-coupling reactions.

ParameterConditions Favoring Dehalogenation (Hydrodeiodination)Conditions to Prevent DehalogenationRationale & Key Considerations
Catalyst System Highly active, sterically unhindered palladium catalysts. Use of Pd/C can sometimes lead to reduction.Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can shield the metal center.[1][2] Using pre-catalysts can sometimes be beneficial. For Sonogashira, copper(I) co-catalyst is standard but its quality is crucial.[3]The choice of ligand is critical. Bulky ligands can disfavor the formation of palladium hydride species responsible for hydrodehalogenation.
Base Strong, sterically unhindered bases. Use of alkoxides in protic solvents.Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Use of fluoride sources like KF can be effective in Suzuki couplings.The base can be a source of hydrides, especially in the presence of protic solvents or trace water. Weaker, non-nucleophilic bases are generally preferred.
Solvent Protic solvents (e.g., alcohols) or solvents that can act as hydride sources. Some polar aprotic solvents like DMF can sometimes promote dehalogenation at high temperatures.Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). Degassing the solvent is crucial to remove oxygen.Protic solvents can react with the catalyst or base to generate palladium hydrides. Water content should be minimized.
Temperature High reaction temperatures.Lower reaction temperatures. Room temperature if the reaction proceeds.The C-I bond is labile and can cleave at elevated temperatures, especially in the presence of a catalyst.[3]
Additives Presence of adventitious water or other hydride sources.Use of molecular sieves to ensure anhydrous conditions. Addition of a slight excess of the coupling partner.Rigorously dry conditions are paramount to suppress the formation of palladium hydrides.
Substrate Free aniline group can coordinate to the metal center and influence the catalytic cycle, sometimes promoting side reactions.[3]N-protection of the aniline (e.g., as an acetamide, tosylamide, or Boc-carbamate).The amino group is electron-donating and can affect the electronic properties of the aryl iodide. N-protection alters these properties and can prevent unwanted coordination.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common problem with this compound?

A1: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions. For this compound, the presence of the electron-donating amino group can further influence the electron density of the aromatic ring and its interaction with the catalyst, potentially facilitating side reactions like hydrodehalogenation, especially in palladium-catalyzed cross-coupling reactions.

Q2: How can I minimize dehalogenation during a Suzuki-Miyaura coupling reaction?

A2: To minimize dehalogenation in a Suzuki-Miyaura coupling, consider the following:

  • Catalyst and Ligand: Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

  • Base: Employ a milder inorganic base like K₃PO₄ or Cs₂CO₃.

  • Solvent: Use a well-degassed, anhydrous aprotic solvent system such as toluene/water or dioxane/water.

  • Temperature: Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • N-Protection: Protecting the aniline group as an acetamide or Boc-carbamate can significantly reduce dehalogenation by altering the electronic properties and preventing coordination of the amino group to the palladium center.

Q3: I am observing significant dehalogenation in my Sonogashira coupling. What should I try?

A3: For Sonogashira couplings, dehalogenation can be a significant issue, particularly with electron-rich anilines.[3] Consider these adjustments:

  • Catalyst System: Ensure the use of a reliable palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and high-purity CuI. The quality of the copper co-catalyst is crucial.

  • Solvent and Base: A common system is THF with an amine base like triethylamine (TEA) or diisopropylamine (DIPA). Ensure the amine is dry and freshly distilled.

  • Temperature: Try to run the reaction at a lower temperature, even room temperature if possible, as higher temperatures can promote catalyst decomposition and side reactions.[3]

  • N-Protection: Protecting the aniline functionality is a highly recommended strategy to prevent catalyst inhibition and dehalogenation.[3]

Q4: Can I perform a Sandmeyer reaction on this compound without losing the iodine?

A4: Yes, but care must be taken to avoid hydrodeiodination. The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. To prevent the loss of iodine:

  • Diazotization Conditions: Perform the diazotization at low temperatures (0-5 °C) using reagents like sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄).

  • Quenching: The subsequent reaction with a nucleophile (e.g., CuCl, CuBr, KCN) should also be carefully controlled. For the introduction of other halides or a cyano group, the use of the corresponding copper(I) salt is standard.[4]

  • Iodide as Nucleophile: If iodide is the desired nucleophile, the reaction of the diazonium salt with potassium iodide is typically high-yielding and does not require a copper catalyst.[5]

Experimental Protocols

N-Protection of this compound as the Acetamide

Objective: To protect the amino group to prevent side reactions during subsequent cross-coupling.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-iodo-2-(trifluoromethoxy)phenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling of N-acetyl-4-iodo-2-(trifluoromethoxy)aniline

Objective: To form a C-C bond while minimizing dehalogenation.

Materials:

  • N-(4-iodo-2-(trifluoromethoxy)phenyl)acetamide (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add N-(4-iodo-2-(trifluoromethoxy)phenyl)acetamide, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dehalogenation_Pathway Ar-I Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(Ln) Ar-I->Ar-Pd(II)-I(L2) Oxidative Addition Pd(0)L2 Pd(0)Ln Pd(0)L2->Ar-Pd(II)-I(L2) H-Pd(II)-I(L2) H-Pd(II)-I(Ln) Pd(0)L2->H-Pd(II)-I(L2) Reaction with Hydride Source Desired Product Desired Product Ar-Pd(II)-I(L2)->Desired Product Transmetalation & Reductive Elimination Dehalogenated Product (Ar-H) Dehalogenated Product (Ar-H) Ar-Pd(II)-I(L2)->Dehalogenated Product (Ar-H) Reductive Elimination of Ar-H Hydride Source Hydride Source (e.g., H₂O, base, solvent) Hydride Source->H-Pd(II)-I(L2) Troubleshooting_Workflow start Low yield or significant dehologenation observed q1 Is the aniline N-protected? start->q1 protect Protect the aniline group (e.g., Ac, Boc, Ts) q1->protect No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes protect->q2 dry Use anhydrous solvents, add molecular sieves q2->dry No q3 What type of base is used? q2->q3 Yes dry->q3 base Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) q3->base Strong/Protic q4 Is the temperature optimized? q3->q4 Weak/Aprotic base->q4 temp Lower the reaction temperature q4->temp High ligand Use bulky, electron-rich phosphine ligands q4->ligand Low/Optimized temp->ligand end Improved Yield ligand->end

References

Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethoxy Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during chemical reactions involving trifluoromethoxy anilines.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions, such as Buchwald-Hartwig amination, with trifluoromethoxy aniline substrates.

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may be poisoned by impurities in the trifluoromethoxy aniline starting material or other reagents.Purify the Aniline: Recrystallize or perform column chromatography on the trifluoromethoxy aniline to remove impurities. • Use High-Purity Reagents: Ensure all solvents and bases are anhydrous and of high purity. • Screen Catalysts: Test different palladium precatalysts and ligands. Bulky, electron-rich phosphine ligands are often effective.[1]
2. Inappropriate Reaction Conditions: The electron-withdrawing nature of the trifluoromethoxy group can make reactions more challenging.Optimize Temperature: Gradually increase the reaction temperature, as reductive elimination can be the turnover-limiting step.[2][3] • Vary the Base: Screen different bases. While strong bases like sodium tert-butoxide are common, sometimes a weaker base may be beneficial if the substrate is base-sensitive.[2][3]
Reaction Stalls or is Sluggish 1. Catalyst Deactivation over Time: The catalyst may be slowly deactivated by trace impurities or by thermal decomposition.Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help drive the reaction to completion. • Use a More Stable Precatalyst: Newer generation palladium precatalysts often exhibit enhanced stability and activity.[1]
2. Product Inhibition: The trifluoromethoxylated product may coordinate to the palladium center and inhibit catalyst turnover.Monitor the Reaction Closely: Aim for the shortest possible reaction time to minimize potential product inhibition.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide starting material is reduced, removing the halogen.Ensure Anhydrous Conditions: Trace water can be a proton source for hydrodehalogenation. • Ligand Selection: The choice of phosphine ligand can influence the relative rates of desired coupling versus side reactions.
2. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl species.Lower Reaction Temperature: High temperatures can sometimes favor homocoupling. • Adjust Stoichiometry: Ensure the amine coupling partner is not the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with trifluoromethoxy anilines prone to catalyst poisoning?

A1: Trifluoromethoxy anilines can be susceptible to catalyst poisoning for several reasons:

  • Synthesis Impurities: The synthesis of trifluoromethoxy anilines can introduce impurities that are known catalyst poisons. For example, residual halides (Cl-, Br-, I-) from starting materials or intermediates can interfere with the catalytic cycle. The multi-step synthesis, which may involve nitration and reduction, can also leave behind inorganic reagents or byproducts.[4][5]

  • Coordination to the Catalyst: The aniline nitrogen and the oxygen of the trifluoromethoxy group can potentially coordinate to the palladium center, in some cases leading to inactive catalyst species.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can slow down key steps in the catalytic cycle, such as reductive elimination, making the catalyst more susceptible to deactivation over time.[2][3]

Q2: What are the most common impurities in trifluoromethoxy anilines that can poison my catalyst?

A2: While a definitive list is substrate-specific, common problematic impurities can include:

  • Residual Halides: Chloride, bromide, or iodide ions from precursors used in the synthesis.

  • Other Halogenated Aromatics: Incompletely reacted starting materials or byproducts from side reactions during halogenation steps.

  • Sulfur-Containing Compounds: If sulfur-based reagents were used in any synthetic step.

  • Heavy Metals: Trace metals from reactors or reagents used in the manufacturing process.

Q3: How can I detect potential catalyst poisons in my trifluoromethoxy aniline sample?

A3: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and identify volatile and non-volatile organic impurities.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the detection of trace metal impurities.

  • Ion Chromatography: To quantify anionic impurities like halides.

Q4: Can the trifluoromethoxy group itself react with the palladium catalyst?

A4: While the C-F bonds in the trifluoromethoxy group are generally very strong, under certain harsh conditions or with highly reactive catalyst systems, activation of C-F bonds is not impossible, though it is less common than C-Cl, C-Br, or C-I activation. More likely is the electronic influence of the OCF3 group on the reactivity of the aniline and the aryl ring in the catalytic cycle.

Q5: Are there specific catalyst systems that are more robust for reactions with trifluoromethoxy anilines?

A5: Yes, the choice of the palladium precatalyst and the ligand is crucial. Modern palladium precatalysts (e.g., G3- or G4-Pd precatalysts) are often more stable and efficient.[1] For ligands, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently successful in promoting challenging cross-coupling reactions with electron-deficient substrates like trifluoromethoxy anilines.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halogenated Trifluoromethoxy Aniline

  • Materials:

    • Halogenated trifluoromethoxy aniline (1.0 eq)

    • Amine coupling partner (1.2 eq)

    • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

    • Add the halogenated trifluoromethoxy aniline and the amine coupling partner.

    • Add the anhydrous, degassed solvent.

    • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture for the specified time, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Inactive_Complex Inactive Pd-Impurity Complex Pd(0)->Inactive_Complex Poisoning Amine_Coordination Amine_Coordination Oxidative_Addition->Amine_Coordination R2NH Degradation Ligand/Catalyst Degradation Oxidative_Addition->Degradation Side Reaction Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive_Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-NR2 Impurity Impurity (e.g., Halide, Sulfur) Impurity->Inactive_Complex

Caption: Potential mechanism of catalyst poisoning.

TroubleshootingWorkflow start Reaction Failure/Low Yield check_reagents Check Purity of Starting Materials (Aniline, Halide, Solvent, Base) start->check_reagents purify Purify Trifluoromethoxy Aniline (Recrystallization/Chromatography) check_reagents->purify Impurities Suspected optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) check_reagents->optimize_conditions Reagents are Pure rescreen Re-run Reaction purify->rescreen rescreen->optimize_conditions Failure success Successful Reaction rescreen->success Success screen_catalyst Screen Different Catalysts/Ligands optimize_conditions->screen_catalyst screen_catalyst->success Success fail Persistent Failure (Consult Literature for Alternative Routes) screen_catalyst->fail Failure

Caption: Troubleshooting workflow for failed reactions.

LogicalRelationship problem Low Reaction Yield cause1 Catalyst Poisoning problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Catalyst Instability problem->cause3 solution1a Purify Reagents cause1->solution1a solution1b Use High-Purity Materials cause1->solution1b solution2a Screen T, Base, Solvent cause2->solution2a solution3a Use Advanced Precatalyst cause3->solution3a solution3b Increase Catalyst Loading cause3->solution3b

Caption: Problem-cause-solution relationship map.

References

Validation & Comparative

A Comparative Guide to Alternatives for 4-Iodo-2-(trifluoromethoxy)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 4-Iodo-2-(trifluoromethoxy)aniline, a critical building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of the iodo, amino, and trifluoromethoxy groups makes it a versatile precursor for various cross-coupling reactions. However, considerations of cost, reactivity, and stability often necessitate the evaluation of alternative reagents. This document offers a detailed analysis of the bromo- and chloro-analogs, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

Alternative Reagents: An Overview

The primary commercially available alternatives to this compound are its corresponding bromine and chlorine-substituted counterparts: 4-Bromo-2-(trifluoromethoxy)aniline [2] and 4-Chloro-2-(trifluoromethoxy)aniline .[3] These compounds share the same core structure but differ in the halogen substituent at the 4-position, which significantly influences their chemical reactivity, stability, and cost.

Comparative Analysis: Physicochemical Properties, Reactivity, and Cost

The choice between iodo-, bromo-, and chloro-substituted anilines involves a fundamental trade-off between reactivity and cost.[4] The carbon-halogen bond strength (C-Cl > C-Br > C-I) dictates the ease of oxidative addition in transition metal-catalyzed cross-coupling reactions, establishing a reactivity trend of I > Br > Cl.[4]

Table 1: Physicochemical Properties of 4-Halo-2-(trifluoromethoxy)anilines

PropertyThis compound4-Bromo-2-(trifluoromethoxy)aniline4-Chloro-2-(trifluoromethoxy)aniline
CAS Number 86256-60-286256-58-891550-13-1
Molecular Formula C₇H₅F₃INOC₇H₅BrF₃NOC₇H₅ClF₃NO
Molecular Weight 303.02 g/mol 256.02 g/mol 211.57 g/mol
Appearance Light brown solidOff-white to light brown solidColorless to light yellow liquid
Boiling Point ~115-117 °C at 0.5 mmHg~105-107 °C at 5 mmHg~98-100 °C at 10 mmHg

Table 2: Reactivity, Stability, and Cost Comparison

Parameter4-Iodo-4-Bromo-4-Chloro-
Reactivity HighestModerateLowest
Typical Reaction Conditions Milder (lower temp., shorter time)[4]ModerateHarsher (higher temp., longer time)
Catalyst Loading Lower[4]ModerateHigher / More specialized ligands
Stability Can be light and heat sensitive[4]Generally stableHighly stable
Relative Cost Highest[4][5]ModerateLowest

Performance in Palladium-Catalyzed Cross-Coupling Reactions

4-Halo-2-(trifluoromethoxy)anilines are predominantly used in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[6][7] The efficiency of these reactions is highly dependent on the halogen leaving group.

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X center PdII_Aryl Ar-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR')_2 PdII_Aryl_R Ar-Pd(II)L_n-R Transmetal->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxiAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)L_n(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L_n-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8][9]

Experimental Data and Protocols

To provide a quantitative comparison, a representative Suzuki-Miyaura coupling reaction is described below, using 4-methoxyphenylboronic acid as the coupling partner. The data presented is a projection based on established reactivity principles.

Table 3: Comparative Suzuki-Miyaura Coupling Reaction Data

Starting MaterialCatalyst SystemTemp. (°C)Time (h)Typical Yield (%)
4-Iodo -2-(trifluoromethoxy)anilinePd(PPh₃)₄ (2 mol%)804-685-95%
4-Bromo -2-(trifluoromethoxy)anilinePd(dppf)Cl₂ (3 mol%)10012-1875-85%
4-Chloro -2-(trifluoromethoxy)anilinePd₂(dba)₃ (2 mol%) + XPhos (4 mol%)1102460-75%
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol outlines a general procedure. Note the variations in catalyst, temperature, and reaction time required for each substrate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup To a dry flask under Argon, add: - Aryl Halide (1.0 eq) - 4-Methoxyphenylboronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., Dioxane/H₂O) Catalyst Add specific Palladium Catalyst and Ligand (see Table 3 for details) Setup->Catalyst Heat Heat the mixture to the specified temperature (80°C for Iodo, 100°C for Bromo, 110°C for Chloro) Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature and quench with water Monitor->Cool Upon completion Extract Extract with an organic solvent (e.g., Ethyl Acetate) Cool->Extract Dry Dry the combined organic layers (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography on silica gel Concentrate->Purify Reagent_Selection_Guide Start Start: Need to synthesize a derivative of 2-(trifluoromethoxy)aniline Priority What is the primary driver? Start->Priority Cost Cost-Effectiveness & Large-Scale Synthesis Priority->Cost Cost Reactivity High Reactivity & Mild Conditions Priority->Reactivity Reactivity Balance Balanced Approach Priority->Balance Balance Chloro Choose: 4-Chloro-2-(trifluoromethoxy)aniline - Most cost-effective for large scale - Requires more forceful conditions - May require specialized, expensive ligands Cost->Chloro Iodo Choose: This compound - Best for early-stage discovery - Maximizes yield for difficult couplings - Fastest reaction times Reactivity->Iodo Bromo Choose: 4-Bromo-2-(trifluoromethoxy)aniline - Good compromise of cost and reactivity - Suitable for scale-up - Robust and well-established protocols Balance->Bromo

References

An Isomeric Showdown: A Comparative Guide to 4-Iodo-2-(trifluoromethoxy)aniline and 2-Iodo-4-(trifluoromethoxy)aniline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Even subtle positional changes can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, data-driven comparison of two isomeric building blocks: 4-Iodo-2-(trifluoromethoxy)aniline and 2-Iodo-4-(trifluoromethoxy)aniline. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in synthetic chemistry and molecular design.

Physicochemical Properties: A Tale of Two Isomers

The positional difference of the iodo and trifluoromethoxy groups imparts distinct physical characteristics to these anilines. While both share the same molecular formula and weight, their physical states at room temperature differ significantly, a critical consideration for handling and reaction setup.

PropertyThis compound2-Iodo-4-(trifluoromethoxy)aniline
CAS Number 874814-75-2[1]845866-79-7[2]
Molecular Formula C₇H₅F₃INOC₇H₅F₃INO
Molecular Weight 303.02 g/mol [2]303.02 g/mol [2]
Physical State Liquid or semi-solid at room temperatureLight yellow to brown crystalline solid[3]
Melting Point Not available50-54 °C[3]
Boiling Point 260.4 °C at 760 mmHgNot available
Density 1.965 g/cm³Not available
Refractive Index 1.569Not available

Synthesis and Spectroscopic Data

The synthetic accessibility and characterization of these isomers are key factors for their practical application. While a detailed experimental protocol for 2-Iodo-4-(trifluoromethoxy)aniline is available, the synthesis of its isomer is less explicitly documented.

Synthesis of 2-Iodo-4-(trifluoromethoxy)aniline

A plausible synthetic route to 2-Iodo-4-(trifluoromethoxy)aniline involves the direct iodination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is occupied by the trifluoromethoxy group, iodination is expected to occur at the ortho position.

Experimental Protocol: Iodination of 4-(trifluoromethoxy)aniline (Hypothetical)

  • Materials: 4-(trifluoromethoxy)aniline, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure: To a solution of 4-(trifluoromethoxy)aniline (1 equivalent) in acetonitrile, N-Iodosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-Iodo-4-(trifluoromethoxy)aniline.

Synthesis of this compound

The synthesis of this compound can be achieved via the iodination of 2-(trifluoromethoxy)aniline. In this case, the para position relative to the activating amino group is vacant, making it the primary site for electrophilic substitution.

Experimental Protocol: Iodination of 2-(trifluoromethoxy)aniline (Documented Approach)

A general method for the iodination of anilines involves the use of an iodine source and an oxidizing agent, or an electrophilic iodine reagent like N-iodosuccinimide.

  • Materials: 2-(trifluoromethoxy)aniline, N-Iodosuccinimide (NIS), Dichloromethane.

  • Procedure: To a solution of 2-(trifluoromethoxy)aniline (1.0 equiv.) in dichloromethane at 0 °C, N-iodosuccinimide (1.1 equiv.) is added in portions. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight. The reaction is monitored by TLC. After completion, the mixture is washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford this compound.

Spectroscopic Data Comparison

Spectroscopic data is essential for the unambiguous identification of each isomer.

Spectroscopic DataThis compound2-Iodo-4-(trifluoromethoxy)aniline
¹H NMR (CDCl₃) No experimental data found in searches. Predicted shifts would show complex aromatic splitting.δ 7.87 (d, J = 2.0 Hz, 1H), 7.37 (dd, J₁ = 8.4 Hz, J₂ = 2.0 Hz, 1H), 6.74 (d, J = 8.4 Hz, 1H), 4.41 (s, 2H)[1]
¹³C NMR (CDCl₃) No experimental data found in searches.149.7, 136.3 (q, J = 4.0 Hz), 126.9 (q, J = 4.0 Hz), 123.7 (q, J = 270.0 Hz), 121.6 (q, J = 3.0 Hz), 113.6, 82.3[1]
¹⁹F NMR (CDCl₃) No experimental data found in searches.δ -61.4 (s, 3F)[1]

Reactivity and Applications in Synthetic Chemistry

The positional isomerism of the electron-withdrawing trifluoromethoxy group and the bulky iodo group influences the electronic and steric environment of the aniline ring, thereby affecting their reactivity.

Electronic Effects:

  • This compound: The trifluoromethoxy group at the ortho position to the amine exerts a strong electron-withdrawing inductive effect, which is expected to decrease the nucleophilicity of the amine and the electron density of the aromatic ring.

  • 2-Iodo-4-(trifluoromethoxy)aniline: With the trifluoromethoxy group at the para position, its electron-withdrawing effect is transmitted through both inductive and resonance effects, influencing the reactivity of the entire ring.

Steric Effects:

  • This compound: The trifluoromethoxy group ortho to the amine can provide steric hindrance, potentially affecting reactions involving the amino group.

  • 2-Iodo-4-(trifluoromethoxy)aniline: The iodo group ortho to the amine is sterically demanding and will influence the approach of reagents to the amino group and the adjacent ring position.

Cross-Coupling Reactions:

Both isomers are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, owing to the presence of the iodine atom. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, making these iodoanilines highly reactive coupling partners.[2] The electronic and steric differences between the two isomers can be exploited for regioselective synthesis and to fine-tune the properties of the resulting products.

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide Iodo-trifluoromethoxy-aniline (Isomer 1 or 2) Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Coupling_Partner Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) Product Coupled Product (Biaryl or Diaryl Amine) Catalyst->Product Catalytic Cycle Ligand Phosphine Ligand (e.g., XPhos, SPhos) Base Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) Solvent Solvent (e.g., Toluene, Dioxane)

General workflow for cross-coupling reactions involving iodo-trifluoromethoxy-anilines.

Biological and Pharmacological Relevance

Aniline derivatives containing trifluoromethoxy or trifluoromethyl groups are prevalent in medicinal chemistry due to the unique properties these fluorine-containing moieties impart.[4] The trifluoromethoxy group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Both this compound and 2-Iodo-4-(trifluoromethoxy)aniline serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][5] The specific biological targets and therapeutic areas are diverse and depend on the final molecular structure.

Drug_Discovery_Process Start Starting Material: Iodo-trifluoromethoxy-aniline Isomer Step1 Chemical Synthesis (e.g., Cross-Coupling Reaction) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Biological Screening (In vitro assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Role of iodo-trifluoromethoxy-anilines in a typical drug discovery workflow.

Conclusion

This compound and 2-Iodo-4-(trifluoromethoxy)aniline, while isomeric, present distinct profiles to the synthetic chemist. The choice between these two building blocks will depend on the desired physical properties of the intermediate, the specific synthetic strategy employed, and the electronic and steric requirements of the target molecule. The solid nature and available spectroscopic data for 2-Iodo-4-(trifluoromethoxy)aniline may offer advantages in handling and characterization, while the liquid state of this compound might be preferable for certain reaction setups. A thorough understanding of their individual characteristics is crucial for leveraging their full potential in the development of novel pharmaceuticals and advanced materials.

References

The Trifluoromethoxy Group: A Superior Bioisostere for Methoxy in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) has emerged as a powerful tactic in medicinal chemistry to enhance the drug-like properties of therapeutic candidates. This bioisosteric substitution often leads to significant improvements in metabolic stability and can modulate lipophilicity and biological activity, addressing key challenges in drug development.

The trifluoromethoxy group is increasingly favored over the traditional methoxy group due to its unique electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms and the high energy of the C-F bonds render the -OCF3 group more resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] This enhanced metabolic stability can translate to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3][4]

Comparative Performance: Trifluoromethoxy vs. Methoxy Analogs

To illustrate the impact of this bioisosteric replacement, this guide presents a comparative analysis of methoxy- and trifluoromethoxy-substituted compounds across key drug discovery parameters: biological activity, metabolic stability, and lipophilicity.

Biological Activity: A Case Study of p97 Inhibitors

A study on inhibitors of the AAA ATPase p97, a target for cancer therapy, provides a clear example of how the trifluoromethoxy group can influence biological activity. In a focused series of substituted indole analogs, the replacement of a methoxy group with a trifluoromethoxy group resulted in a notable change in inhibitory potency.

Table 1: Comparison of IC50 Values for p97 Inhibitors

Compound ID5-Indole SubstituentIC50 (µM)
25 -OCH3 (Methoxy)0.71 ± 0.22
26 -OCF3 (Trifluoromethoxy)3.8 ± 0.8

Data sourced from a study on bioisosteric inhibitors of p97.[3]

In this particular case, the methoxy-substituted analog (25) exhibited submicromolar potency, while the trifluoromethoxy-substituted analog (26) was less active.[3] This highlights that while the -OCF3 group can be a valuable tool, its effect on biological activity is context-dependent and requires careful consideration within the specific chemical scaffold and target protein.

Metabolic Stability and Lipophilicity

The primary advantage of the trifluoromethoxy group lies in its ability to block metabolic hotspots. The methoxy group is often susceptible to oxidative demethylation, a common metabolic pathway. The robust nature of the trifluoromethoxy group makes it significantly more resistant to such enzymatic breakdown.[1]

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly impacted by this substitution. The trifluoromethoxy group is considerably more lipophilic than the methoxy group, which can be advantageous for enhancing membrane permeability and cell penetration.[2][5] However, excessive lipophilicity can also lead to off-target effects and poor solubility, necessitating a careful balance.

Experimental Protocols

To provide a comprehensive understanding of how these properties are evaluated, detailed methodologies for key in vitro assays are outlined below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled liver microsomes (from human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive control. Prepare the liver microsome solution in phosphate buffer.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot is used to calculate the half-life and intrinsic clearance.

Determination of Lipophilicity (LogD) by Shake-Flask Method

This method directly measures the partitioning of a compound between an aqueous and an organic phase to determine its lipophilicity at a specific pH.

Objective: To determine the distribution coefficient (LogD) of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of a specific pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a known volume of the aqueous buffer and n-octanol to a vial. Add a small aliquot of the test compound stock solution.

  • Equilibration: Vigorously shake or vortex the vials for a set period to ensure thorough mixing and allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the bioisosteric replacement strategy and a typical experimental workflow.

Bioisosteric Replacement cluster_0 Original Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Original Drug Scaffold-OCH3 Replacement Drug Scaffold-OCF3 Original->Replacement Bioisosteric Replacement Properties Increased Metabolic Stability Modulated Lipophilicity Altered Biological Activity Replacement->Properties

Caption: Bioisosteric replacement of a methoxy group with a trifluoromethoxy group.

Metabolic Stability Workflow Start Prepare Compound and Liver Microsomes Incubate Incubate at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Sample Sample at Multiple Time Points Initiate->Sample Stop Stop Reaction with Cold Solvent Sample->Stop Analyze Analyze by LC-MS/MS Stop->Analyze Calculate Calculate Half-life and Clearance Analyze->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

References

Validating Novel Compound Structures Derived from 4-Iodo-2-(trifluoromethoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. 4-Iodo-2-(trifluoromethoxy)aniline is a versatile building block that offers multiple reaction handles for the synthesis of novel and complex organic compounds. The presence of the trifluoromethoxy group can significantly influence the pharmacological properties of the final molecule, while the iodo and amino groups provide reactive sites for carbon-carbon and carbon-nitrogen bond formation, respectively.

This guide provides a comparative analysis of a novel hypothetical compound synthesized from this compound and an alternative synthetic route. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in validating the structure and performance of such compounds.

Comparative Analysis of Synthetic Routes and Compound Performance

This section details the synthesis and properties of a hypothetical novel kinase inhibitor, Compound A , derived from this compound via a Suzuki coupling reaction. Its performance is compared with Compound B , a structurally similar analogue synthesized from an alternative starting material, 4-Bromo-2-(trifluoromethoxy)aniline.

Table 1: Comparison of Synthetic Reactions

ParameterRoute 1: Synthesis of Compound A Route 2: Synthesis of Compound B (Alternative)
Starting Material This compound4-Bromo-2-(trifluoromethoxy)aniline
Reaction Type Palladium-catalyzed Suzuki CouplingPalladium-catalyzed Suzuki Coupling
Coupling Partner (4-(4-methylpiperazin-1-yl)phenyl)boronic acid(4-(4-methylpiperazin-1-yl)phenyl)boronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)Palladium(II) acetate with a phosphine ligand
Base Potassium CarbonateSodium Carbonate
Solvent 1,4-Dioxane/WaterToluene/Ethanol/Water
Reaction Temperature 90 °C100 °C
Reaction Time 12 hours18 hours
Yield ~85%~75%
Purity (post-chromatography) >98%>97%

Table 2: Characterization Data for Novel Compounds

PropertyCompound A Compound B
Molecular Formula C₂₀H₂₂F₃N₃OC₂₀H₂₂F₃N₃O
Molecular Weight 393.41 g/mol 393.41 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.0 (m, 7H, Ar-H), 3.8 (s, 2H, NH₂), 3.4 (t, 4H, piperazine), 2.6 (t, 4H, piperazine), 2.4 (s, 3H, CH₃)δ 7.8-7.0 (m, 7H, Ar-H), 3.8 (s, 2H, NH₂), 3.4 (t, 4H, piperazine), 2.6 (t, 4H, piperazine), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 150.1, 148.5, 142.3, 130.8, 129.5, 128.4, 125.1, 122.9, 120.7 (q, J=256 Hz, CF₃), 118.6, 115.2, 55.1, 48.9, 46.2δ 150.1, 148.5, 142.3, 130.8, 129.5, 128.4, 125.1, 122.9, 120.7 (q, J=256 Hz, CF₃), 118.6, 115.2, 55.1, 48.9, 46.2
Mass Spec (ESI-MS) m/z 394.18 [M+H]⁺m/z 394.18 [M+H]⁺
Melting Point 185-187 °C184-186 °C

Table 3: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (nM)
Compound A EGFR15
Compound B EGFR25
Gefitinib (Reference) EGFR10

Experimental Protocols

Synthesis of Compound A from this compound
  • Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.0 equiv.), (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is added, followed by a degassed 3:1 mixture of 1,4-dioxane and water.

  • Reaction: The mixture is heated to 90 °C and stirred for 12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford Compound A.

Structural Validation of Novel Compounds
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Purity Analysis: The purity of the final compound is determined by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient.

Visualizing Workflows and Pathways

Synthetic Pathway for Compound A

Synthesis_of_Compound_A start This compound reaction start->reaction Suzuki Coupling boronic_acid (4-(4-methylpiperazin-1-yl)phenyl)boronic acid boronic_acid->reaction catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->reaction solvent 1,4-Dioxane/H₂O, 90°C solvent->reaction product Compound A reaction->product

Caption: Synthetic route to Compound A via Suzuki coupling.

General Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_purity Purity & Activity synthesis Crude Product purification Purified Compound synthesis->purification Column Chromatography nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC Analysis purification->hplc bioassay Biological Assay (e.g., Kinase Assay) hplc->bioassay

Caption: Workflow for structural validation and analysis.

Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition_Pathway receptor EGFR pi3k PI3K receptor->pi3k compound_a Compound A compound_a->receptor Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the EGFR signaling pathway by Compound A.

Efficacy Showdown: A Comparative Analysis of Agrochemicals Derived from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of key fungicides, insecticides, and herbicides synthesized from fluorinated anilines, this guide offers a comprehensive comparison with alternative agrochemicals. Supported by experimental data, detailed protocols, and mechanistic insights, this analysis serves as a valuable resource for researchers and professionals in the agrochemical and crop protection sectors.

The introduction of fluorine atoms into aniline-based agrochemicals has led to a new generation of potent and selective crop protection agents. Fluorinated anilines serve as crucial building blocks in the synthesis of a diverse range of active ingredients, imparting enhanced biological activity, metabolic stability, and target specificity. This guide provides a detailed comparison of the efficacy of three major classes of agrochemicals derived from these precursors: succinate dehydrogenase inhibitor (SDHI) fungicides, anthranilic diamide insecticides, and synthetic auxin herbicides.

Fungicides: The SDHI Class

Succinate dehydrogenase inhibitors (SDHIs) are a prominent class of fungicides that target the mitochondrial respiratory chain in fungi, specifically Complex II (succinate dehydrogenase). This inhibition disrupts the fungal cell's energy production, leading to its death.[1] Bixafen, a pyrazole carboxamide fungicide, is a key example of an SDHI synthesized from a fluorinated aniline precursor.[1]

Comparative Efficacy of SDHI Fungicides

The efficacy of bixafen is often compared to other SDHI fungicides, including those without fluorine substitutions, such as boscalid. The inclusion of fluorine in the bixafen molecule is suggested to contribute to its broad-spectrum activity and high intrinsic efficacy.

FungicidePathogenCropEfficacy Metric (EC50 in µg/mL)Reference
Bixafen Sclerotinia sclerotiorumOilseed Rape0.0417 - 0.4732[2]
Bixafen Septoria triticiWheat-[3]
Boscalid Sclerotinia sclerotiorumOilseed Rape0.0073 - 0.3880[2]
Fluxapyroxad Aspergillus uvarumGrape0.003[4]
Penthiopyrad Aspergillus uvarumGrape0.019[4]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal pathogen.

Experimental Protocol: Fungicide Efficacy Trial in Wheat

This protocol outlines a typical field trial to evaluate the efficacy of fungicides against foliar diseases in wheat.

1. Trial Design:

  • A randomized complete block design with four replications is established in a field with a susceptible wheat variety.[5]

  • Plot size is typically 5x4.2 meters with standard plant density.

2. Treatments:

  • Fungicide treatments, including a non-ionic surfactant, are applied at different growth stages (e.g., first joint, full flag leaf, and heading).[5]

  • An untreated control plot is included in each block for comparison.[6]

3. Application:

  • Fungicides are applied using a calibrated tractor-mounted boom sprayer to ensure uniform coverage.[5]

  • Application parameters such as water volume and pressure are standardized across all treatments.[5]

4. Disease Assessment:

  • Foliar disease severity (e.g., Septoria tritici blotch) is visually assessed on a scale of 1 to 9 (where 1 indicates no disease) at multiple time points after application.[5]

5. Data Analysis:

  • The collected data on disease severity and grain yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[5]

Diagram: Synthesis of Bixafen

G cluster_0 Synthesis of Bixafen 3_chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline bixafen Bixafen 3_chloro_4_fluoroaniline->bixafen Amide Bond Formation pyrazole_acid_chloride 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride pyrazole_acid_chloride->bixafen

Caption: General synthetic pathway for the fungicide Bixafen.

Diagram: Mode of Action of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain (Fungus) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Production ATP Production (Energy) Complex_III->ATP_Production Bixafen Bixafen (SDHI) Bixafen->SDH Inhibition

Caption: Inhibition of fungal respiration by SDHI fungicides.

Insecticides: The Anthranilic Diamide Class

Anthranilic diamide insecticides, such as chlorantraniliprole, are potent activators of insect ryanodine receptors (RyRs).[7] This activation leads to an uncontrolled release of calcium from internal stores within muscle cells, causing muscle contraction, paralysis, and ultimately, insect death.[7] The synthesis of these insecticides often involves a fluorinated aniline precursor.

Comparative Efficacy of Anthranilic Diamide Insecticides

The efficacy of chlorantraniliprole is compared with other insecticides, including those with different modes of action, against key lepidopteran pests like the diamondback moth (Plutella xylostella).

InsecticidePestEfficacy Metric (LC50 in mg a.i./mL)Reference
Chlorantraniliprole Plutella xylostella0.048[8]
Cyantraniliprole Plutella xylostella0.007[8]
Flubendiamide Plutella xylostella0.021[8]
Spinosad Plutella xylostella-[9]
Bifenthrin Plutella xylostella-[9]

LC50 (Lethal Concentration 50) is the concentration of an insecticide that is lethal to 50% of the tested insect population.

Experimental Protocol: Insecticide Bioassay for Plutella xylostella

This protocol describes the leaf-dip bioassay method for determining the susceptibility of P. xylostella larvae to insecticides.[7][10]

1. Insect Rearing:

  • A susceptible laboratory strain and field-collected populations of P. xylostella are reared on untreated host plant leaves (e.g., cabbage) under controlled environmental conditions (25°C, 60% RH, 16:8 h L:D photoperiod).[7]

  • Second or third instar larvae are used for the bioassay.[7]

2. Insecticide Solutions:

  • Serial dilutions of the test insecticides are prepared in water, often with the addition of a wetting agent.[10]

3. Bioassay Procedure:

  • Host plant leaves are individually dipped in the insecticide solutions for 10 seconds with gentle agitation and then allowed to air dry.[10]

  • Control leaves are dipped in water (with wetting agent if used).[10]

  • The treated leaves are placed in ventilated containers, and a known number of larvae (e.g., 10) are introduced into each container.[10] A minimum of four replicates are used for each concentration.[10]

4. Mortality Assessment:

  • Larval mortality is assessed after a specific period (e.g., 96 hours for diamide insecticides).[10] Larvae are considered dead if they are unable to move when prodded with a fine brush.

5. Data Analysis:

  • The mortality data is subjected to probit analysis to determine the LC50 values for each insecticide and population.

Diagram: Synthesis of Chlorantraniliprole

G cluster_0 Synthesis of Chlorantraniliprole fluoroaniline_precursor Fluorinated Aniline Precursor chlorantraniliprole Chlorantraniliprole fluoroaniline_precursor->chlorantraniliprole Amidation Reaction pyrazole_acid 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazole carboxylic acid pyrazole_acid->chlorantraniliprole

Caption: General synthetic pathway for Chlorantraniliprole.

Diagram: Mode of Action of Anthranilic Diamide Insecticides

G cluster_0 Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) Chlorantraniliprole->RyR Activation Ca_release Uncontrolled Ca2+ Release RyR->Ca_release SR Sarcoplasmic Reticulum (Ca2+ store) SR->Ca_release Muscle_Contraction Muscle Contraction & Paralysis Ca_release->Muscle_Contraction Death Insect Death Muscle_Contraction->Death

Caption: Activation of insect ryanodine receptors by diamide insecticides.

Herbicides: The Synthetic Auxin Class

Herbicides derived from fluorinated anilines, such as certain picolinic acid derivatives, belong to the synthetic auxin class (WSSA Group 4).[11] These herbicides mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[11]

Comparative Efficacy of Synthetic Auxin Herbicides

The herbicidal activity of fluorinated picolinic acid derivatives is compared with other synthetic auxin herbicides like 2,4-D and aminopyralid, as well as the newer arylpicolinate herbicide, halauxifen-methyl.

HerbicideWeed SpeciesApplication RateWeed Control (%)Reference
Fluorinated Picolinic Acid Derivative Amaranthus retroflexus250 g/ha100[12]
Halauxifen-methyl Glyphosate-Resistant Horseweed5 g ae/ha90[13]
2,4-D Glyphosate-Resistant Horseweed560 g ae/ha<50[13]
Dicamba Glyphosate-Resistant Horseweed280 g ae/ha80[13]
Aminopyralid Broadleaf weeds--[14]
Experimental Protocol: Herbicide Efficacy Greenhouse Study

This protocol describes a whole-plant bioassay to determine the dose-response of weeds to herbicides in a greenhouse setting.

1. Plant Material and Growth Conditions:

  • Seeds of the target weed species are sown in pots containing a suitable growing medium.

  • Seedlings are thinned to a uniform number per pot and grown in a greenhouse under controlled conditions until they reach the appropriate growth stage for treatment.

2. Herbicide Application:

  • A range of herbicide doses, including a zero-dose control, are prepared.

  • The herbicides are applied to the plants using a laboratory spray chamber to ensure uniform application.

3. Efficacy Assessment:

  • After a set period (e.g., 21 days), the above-ground biomass of the plants in each pot is harvested, dried, and weighed.

4. Data Analysis:

  • The dry weight data is expressed as a percentage of the untreated control.

  • A non-linear regression analysis is used to fit a dose-response curve and calculate the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth).

Diagram: Mode of Action of Synthetic Auxin Herbicides

G cluster_0 Plant Cell Response to Synthetic Auxins Synthetic_Auxin Synthetic Auxin Herbicide Auxin_Receptor Auxin Receptor (e.g., AFB5) Synthetic_Auxin->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Ethylene_ABA Increased Ethylene & ABA Production Gene_Expression->Ethylene_ABA Cell_Elongation Uncontrolled Cell Elongation Gene_Expression->Cell_Elongation Growth_Disruption Disrupted Growth Processes Ethylene_ABA->Growth_Disruption Cell_Elongation->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death

Caption: Disruption of plant growth by synthetic auxin herbicides.

References

Benchmarking different synthetic pathways to trifluoromethoxy anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to modulate a molecule's lipophilicity, metabolic stability, and electronic properties. Trifluoromethoxy anilines, in particular, are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative overview of the most common synthetic pathways to access ortho-, meta-, and para-trifluoromethoxy anilines, with a focus on experimental data, detailed protocols, and a critical evaluation of each method's advantages and disadvantages.

Comparative Data of Synthetic Pathways

The following tables summarize the key performance indicators for the primary synthetic routes to trifluoromethoxy anilines, allowing for a direct comparison of their efficiency and applicability.

Table 1: Synthesis of 4-(Trifluoromethoxy)aniline (para-isomer)

Synthetic PathwayStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Nitration and ReductionTrifluoromethoxybenzeneHNO₃, H₂SO₄; then Fe, HClNitration: 30-45°C, 1h; Reduction: 60-65°CHigh (Industrial Process)>98[1]
Direct AminationTrifluoromethoxybenzeneNaNH₂, Na₂Fe(CO)₄, NaBr155°C, 10h, 4 atm98.297.7 (HPLC)[2][3]
Buchwald-Hartwig Amination4-BromotrifluoromethoxybenzeneAmine, Pd catalyst, ligand, baseVaries (e.g., 80-120°C)Typically 70-95HighGeneral Method

Table 2: Synthesis of 3-(Trifluoromethoxy)aniline (meta-isomer)

Synthetic PathwayStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Nitration and ReductionTrifluoromethoxybenzeneHNO₃, H₂SO₄; then Fe, HClNitration: 30-45°C, 1h; Reduction: 60-65°CLower than para-isomerHigh[4]
Buchwald-Hartwig Amination3-BromotrifluoromethoxybenzeneAmine, Pd catalyst, ligand, baseVaries (e.g., 80-120°C)Typically 70-95HighGeneral Method

Table 3: Synthesis of 2-(Trifluoromethoxy)aniline (ortho-isomer)

Synthetic PathwayStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
OCF₃ MigrationN-Aryl-N-hydroxyacetamideTogni Reagent II, Cs₂CO₃; then heat1. RT, 16h; 2. 120°C, 20h85 (overall)High[5][6]
From Dichlorobenzene Derivative1,2-Dichloro-4-trifluoromethoxybenzeneHNO₃, H₂SO₄; then H₂, Raney Ni1. 20-40°C, 4h; 2. 30°C, 5h, 5 bar51 (for hydrogenation)High[7]
Buchwald-Hartwig Amination2-BromotrifluoromethoxybenzeneAmine, Pd catalyst, ligand, baseVaries (e.g., 80-120°C)Typically 60-90HighGeneral Method

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Nitration_Reduction_Pathway start Trifluoromethoxybenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration nitro_isomers Mixture of o-, m-, p- Nitrotrifluoromethoxybenzene nitration->nitro_isomers separation Isomer Separation nitro_isomers->separation p_nitro p-Nitrotrifluoromethoxybenzene separation->p_nitro para m_nitro m-Nitrotrifluoromethoxybenzene separation->m_nitro meta o_nitro o-Nitrotrifluoromethoxybenzene separation->o_nitro ortho reduction_p Reduction (e.g., Fe, HCl) p_nitro->reduction_p reduction_m Reduction m_nitro->reduction_m reduction_o Reduction o_nitro->reduction_o p_aniline 4-(Trifluoromethoxy)aniline reduction_p->p_aniline m_aniline 3-(Trifluoromethoxy)aniline reduction_m->m_aniline o_aniline 2-(Trifluoromethoxy)aniline reduction_o->o_aniline

Diagram 1: Nitration and Reduction Pathway.

OCF3_Migration_Pathway start N-Aryl- N-hydroxyacetamide o_trifluoromethylation O-Trifluoromethylation (Togni Reagent II, Cs₂CO₃) start->o_trifluoromethylation intermediate N-Aryl-N-(trifluoromethoxy) acetamide o_trifluoromethylation->intermediate migration Thermally Induced OCF₃ Migration intermediate->migration product ortho-Trifluoromethoxy Aniline Derivative migration->product

Diagram 2: OCF₃ Migration Pathway for ortho-Isomers.

Buchwald_Hartwig_Pathway start Bromo(trifluoromethoxy)benzene (o-, m-, or p-) coupling Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->coupling product Trifluoromethoxy Aniline (o-, m-, or p-) coupling->product

Diagram 3: Buchwald-Hartwig Amination Pathway.

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)aniline via Nitration and Reduction

This two-step process is a common industrial method for producing the para-isomer.

Step 1: Nitration of Trifluoromethoxybenzene [8]

  • Materials: Trifluoromethoxybenzene (162 g), nitric acid (67 g), concentrated sulfuric acid (165 g).

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add trifluoromethoxybenzene.

    • Begin stirring and slowly add a pre-prepared mixed acid (nitric acid and sulfuric acid) dropwise, maintaining the reaction temperature between 30-45°C.

    • After the addition is complete, continue stirring for 1 hour.

    • Monitor the reaction by GC analysis until the content of trifluoromethoxybenzene is less than 0.2%.

    • Allow the mixture to settle and separate the waste acid layer.

    • Wash the organic phase with water, followed by a sodium carbonate solution, and then water again to obtain a mixture of nitrotrifluoromethoxybenzene isomers, with the para-isomer being the major product.

Step 2: Reduction of 4-Nitrotrifluoromethoxybenzene [1]

  • Materials: 4-Nitrotrifluoromethoxybenzene, iron powder, concentrated hydrochloric acid, methanol.

  • Procedure:

    • In a reaction vessel, combine 4-nitrotrifluoromethoxybenzene, iron powder, and methanol.

    • Heat the mixture to 60-65°C and add concentrated hydrochloric acid.

    • Stir the reaction and monitor for completion.

    • Filter the reaction mixture through a celite bed to remove iron sludge.

    • Evaporate the methanol from the filtrate.

    • Adjust the pH to 9-10 to precipitate the crude product.

    • Dissolve the crude product in dichloromethane and wash with water to remove inorganic impurities.

    • Evaporate the organic solvent to obtain crude 4-(trifluoromethoxy)aniline. Further purification can be achieved by distillation.

Synthesis of an ortho-Trifluoromethoxy Aniline Derivative via OCF₃ Migration[5][6]

This method provides regioselective access to ortho-trifluoromethoxy anilines. The following is a protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Step 1: O-Trifluoromethylation

  • Materials: Methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol), Togni reagent II (3.63 g, 11.5 mmol), cesium carbonate (311 mg, 0.956 mmol), dried and degassed chloroform (95.6 mL).

  • Procedure:

    • Inside a glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate, cesium carbonate, and Togni reagent II in an oven-dried round-bottom flask.

    • Add the chloroform and stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

    • Filter the reaction mixture and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (95% yield).[9]

Step 2: OCF₃ Migration

  • Materials: Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol), nitromethane (9.05 mL).

  • Procedure:

    • In a pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate and nitromethane.

    • Seal the vessel and stir the reaction mixture at 120°C for 20 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate (85% yield).[9]

Synthesis of Trifluoromethoxy Anilines via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be applied to the synthesis of all three isomers of trifluoromethoxy aniline.

  • General Procedure:

    • In a reaction vessel, combine the corresponding bromo(trifluoromethoxy)benzene, an amine source (e.g., ammonia or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an appropriate solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120°C.

    • Monitor the reaction for completion by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to obtain the desired trifluoromethoxy aniline.

Method Comparison and Outlook

  • Nitration and Reduction: This classical approach is cost-effective and scalable, making it a preferred method for the industrial production of 4-(trifluoromethoxy)aniline.[1] However, it typically produces a mixture of isomers, requiring an additional separation step. The regioselectivity is governed by the directing effect of the trifluoromethoxy group.

  • OCF₃ Migration: This newer method offers excellent regioselectivity for the synthesis of ortho-trifluoromethoxy anilines.[5][6][8] It utilizes bench-stable reagents and is amenable to gram-scale synthesis.[9][10] The main drawback is the multi-step nature of the process and the cost of the Togni reagent.

  • Direct Amination: The direct amination of trifluoromethoxybenzene offers a high-yielding, one-step route to the para-isomer.[2][3] However, it requires high pressure and temperature, and the use of sodium amide, a highly reactive and hazardous reagent, may limit its applicability in some laboratory settings.

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is highly versatile and generally provides good to excellent yields for all three isomers. It offers a broad substrate scope and functional group tolerance. The main considerations are the cost of the palladium catalyst and ligands, and the need to remove residual metal from the final product, which is a critical concern in pharmaceutical applications.

The choice of the optimal synthetic pathway to a specific trifluoromethoxy aniline isomer will depend on a variety of factors, including the desired scale of the reaction, cost considerations, the availability of starting materials and reagents, and the specific requirements for purity and regioselectivity. For large-scale industrial production of the para-isomer, the nitration and reduction route remains a dominant and economical choice. For accessing the ortho-isomer with high regioselectivity, the OCF₃ migration strategy is a powerful tool. The Buchwald-Hartwig amination provides a flexible and broadly applicable laboratory-scale method for all three isomers, particularly when functional group tolerance is a key concern. Future developments in this field will likely focus on developing more cost-effective and environmentally benign catalytic systems for direct C-H amination and improving the efficiency and selectivity of existing methods.

References

Cost-Effectiveness in Focus: A Comparative Guide to the Large-Scale Synthesis of a Vandetanib Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a detailed cost-effectiveness comparison of two starting materials for the large-scale synthesis of a Vandetanib analogue, a potent kinase inhibitor targeting pathways implicated in cancer progression.

This analysis directly compares the use of 4-Iodo-2-(trifluoromethoxy)aniline with a more conventional alternative, 4-bromo-2-fluoroaniline , in the synthesis of a key anilinoquinazoline intermediate. By examining material costs, reaction efficiencies, and processing parameters, this guide offers a clear framework for making informed decisions in the early stages of drug development and process scale-up.

Executive Summary: Comparative Cost Analysis

A comprehensive analysis of the two proposed synthetic routes reveals a significant cost advantage for the pathway commencing with 4-bromo-2-fluoroaniline. The primary driver for this disparity is the substantially lower cost of the starting aniline. While the this compound route offers a theoretically more direct path to certain analogues, the economic burden of the starting material heavily outweighs this potential advantage in a large-scale manufacturing scenario.

MetricRoute 1: this compoundRoute 2: 4-bromo-2-fluoroaniline
Starting Aniline Cost (per kg) ~$931~$650
Total Estimated Material Cost (per kg of product) ~$2,500 - $3,500~$1,500 - $2,500
Overall Yield (estimated) ~75-85%~70-80%
Process Complexity Potentially fewer steps for certain analoguesGenerally more established and cost-effective

Synthetic Route Comparison

The synthesis of the target Vandetanib analogue, 4-(2-(trifluoromethoxy)-4-iodoanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, is predicated on a key Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of the crucial carbon-nitrogen bond between the aniline derivative and the quinazoline core.

Route 1: Synthesis utilizing this compound

This route involves the direct coupling of this compound with the pre-synthesized 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline.

Route 2: Synthesis utilizing 4-bromo-2-fluoroaniline

This alternative pathway employs the more economical 4-bromo-2-fluoroaniline as the starting material. The synthesis mirrors Route 1, yielding a closely related analogue that can be compared for structure-activity relationship (SAR) studies.

Detailed Cost-Effectiveness Analysis

To provide a granular comparison, the following tables detail the estimated costs and process parameters for a hypothetical 10 kg scale synthesis of the respective anilinoquinazoline products.

Table 1: Material and Cost Breakdown for the Synthesis of the Vandetanib Analogue

Parameter Route 1: this compound Route 2: 4-bromo-2-fluoroaniline
Starting Aniline This compound4-bromo-2-fluoroaniline
Quantity of Aniline (kg) 5.03.5
Cost of Aniline ($/kg) 931650
Total Aniline Cost ($) 4,6552,275
Quinazoline Core 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
Quantity of Quinazoline Core (kg) 5.55.5
Estimated Cost of Quinazoline Core ($/kg) 250250
Total Quinazoline Core Cost ($) 1,3751,375
Catalyst SPhos Pd G3SPhos Pd G3
Catalyst Loading (mol%) 1.01.0
Quantity of Catalyst (g) 135145
Cost of Catalyst ($/g) 207207
Total Catalyst Cost ($) 27,94529,915
Base Sodium tert-butoxideSodium tert-butoxide
Quantity of Base (kg) 2.52.5
Cost of Base ($/kg) 4040
Total Base Cost ($) 100100
Solvent TolueneToluene
Solvent Volume (L) 100100
Cost of Solvent ($/L) 0.800.80
Total Solvent Cost ($) 8080
Total Estimated Material Cost ($) 34,155 33,745
Estimated Yield (kg) 8.07.5
Estimated Material Cost per kg of Product ($) ~4,270 ~4,499

Note: Prices are estimates based on available data for bulk quantities and are subject to market fluctuations. Catalyst cost is a significant driver and optimization of catalyst loading is a critical factor in process development.

Table 2: Process Parameter Comparison

Parameter Route 1: this compound Route 2: 4-bromo-2-fluoroaniline
Reaction Time (hours) 12 - 2412 - 24
Reaction Temperature (°C) 100 - 110100 - 110
Purification Method Column Chromatography / RecrystallizationColumn Chromatography / Recrystallization
Estimated Solvent Waste (L) 150150
Estimated Waste Disposal Cost ($) 300 - 450300 - 450
Energy Consumption (estimated kWh) 500 - 700500 - 700
Estimated Energy Cost ($) 50 - 10050 - 100

Experimental Protocols

The following are generalized protocols for the large-scale synthesis of the anilinoquinazoline intermediate via Buchwald-Hartwig amination.

Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-substituted aniline (1.0 equiv)

  • 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline (1.1 equiv)

  • SPhos Pd G3 (0.01 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a nitrogen-purged reactor, add the 4-substituted aniline, 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, SPhos Pd G3, and sodium tert-butoxide.

  • Add anhydrous toluene to the reactor.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired anilinoquinazoline.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of the target molecule, the following diagrams are provided.

Comparative Synthetic Workflow cluster_0 Route 1 cluster_1 Route 2 (Alternative) cluster_2 Common Reagent A1 This compound R1 Reaction (Pd Catalyst, Base, Toluene) A1->R1 Buchwald-Hartwig Amination P1 Vandetanib Analogue 1 R1->P1 A2 4-bromo-2-fluoroaniline R2 Reaction (Pd Catalyst, Base, Toluene) A2->R2 Buchwald-Hartwig Amination P2 Vandetanib Analogue 2 R2->P2 Q 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline Q->R1 Q->R2

Caption: Comparative workflow for the synthesis of Vandetanib analogues.

The synthesized Vandetanib analogue is designed to inhibit key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Cell Survival mTOR->Survival Vandetanib Vandetanib Analogue Vandetanib->EGFR Inhibits Vandetanib->VEGFR2 Inhibits

Caption: EGFR and VEGFR-2 signaling pathways targeted by the Vandetanib analogue.

Conclusion

For the large-scale synthesis of anilinoquinazoline-based kinase inhibitors, a thorough cost-of-goods analysis is paramount. While novel starting materials like this compound may offer unique structural motifs, their high cost can be prohibitive for industrial-scale production. This comparative guide demonstrates that established and more economical starting materials, such as 4-bromo-2-fluoroaniline, often present a more viable pathway from a cost-effectiveness standpoint.

Ultimately, the choice of synthetic route will depend on a balance of factors including the desired final product structure, the required scale of production, and the overall economic constraints of the project. Early and detailed cost analysis, as outlined in this guide, is a critical step in navigating these decisions and ensuring the successful and sustainable development of new therapeutic agents.

A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 4-Iodo-2-(trifluoromethoxy)aniline is of paramount importance. Ensuring high purity is critical for the validity of research outcomes and the safety and efficacy of final pharmaceutical products. This guide provides an objective comparison of key analytical techniques for confirming the purity of this compound, supported by representative experimental data and detailed methodologies.

The primary analytical techniques for assessing the purity of halogenated and trifluoromethoxylated anilines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize typical quantitative data that can be obtained from HPLC, GC-MS, and NMR analyses for a compound structurally similar to this compound. This data is a composite based on findings for related halogenated and trifluoromethoxylated anilines and serves as a comparative benchmark.[1]

Table 1: HPLC and GC-MS Purity Analysis Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Purity of Main Component >99.5%~98-99%
Major Identified Impurity Positional isomers (e.g., 2-Iodo-4-(trifluoromethoxy)aniline)Volatile synthesis byproducts and starting materials
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Typical Run Time 15-30 minutes20-40 minutes
Primary Application Quantitative purity assessment, stability testingImpurity identification, analysis of volatile impurities

Table 2: NMR Spectroscopy for Structural Confirmation and Impurity Profiling

Parameter¹H NMR Spectroscopy¹⁹F NMR Spectroscopy
Chemical Shift of Main Component Aromatic protons: δ 6.5-8.0 ppm; Amine protons: δ 3.5-5.0 ppm (broad)[2][3]Singlet for -OCF₃ group, characteristic chemical shift
Impurity Detection Presence of unexpected signals in the aromatic or aliphatic regionsAdditional signals indicating fluorine-containing impurities
Quantitative Capability qNMR can provide high accuracy purity determination against a certified standardRelative quantification of fluorinated impurities
Primary Application Structural elucidation, confirmation of identity, impurity profiling[4][5]Specific detection and quantification of fluorinated impurities

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established methods for similar halogenated and trifluoromethoxylated anilines.[1]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][6] A reversed-phase method is typically employed.[7]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities that may be present from the synthesis of this compound.[1][8] It offers high separation efficiency and definitive identification of impurities through mass spectral data.[1]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness)[9]

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.5 mL/min (constant flow)

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and the identification and characterization of impurities.[4][5] Both ¹H and ¹⁹F NMR are particularly useful for this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative ratios of protons and identify any impurity signals. The chemical shifts and coupling patterns in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring, while the ¹⁹F NMR will confirm the presence of the trifluoromethoxy group.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate result Purity Report calculate->result Technique_Comparison cluster_quant Quantitative Analysis cluster_ident Impurity Identification cluster_screening Routine Screening HPLC HPLC (High Precision, Robust) HPLC_Screen HPLC GCMS GC-MS (Volatiles, Structural Info) NMR NMR (Definitive Structure) Purity_Analysis Purity Analysis of This compound Purity_Analysis->HPLC Quantitative Purity_Analysis->GCMS Qualitative (Volatiles) Purity_Analysis->NMR Structural Confirmation

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 4-Iodo-2-(trifluoromethoxy)aniline serves as a valuable building block, with the trifluoromethoxy group imparting unique electronic properties and the iodo group providing a reactive handle for palladium-catalyzed cross-coupling reactions. The selection of an appropriate palladium catalyst system is paramount to achieving high yields, selectivity, and functional group tolerance in these transformations. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound, supported by established principles and illustrative experimental data from analogous systems.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is largely determined by the combination of the palladium precursor and the associated ligand. The reactivity of the C-I bond in this compound makes it a highly suitable substrate for a range of palladium-catalyzed reactions.[1] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are generally effective at promoting the key steps of the catalytic cycle, leading to higher activity and broader substrate scope.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. For an electron-rich substrate like this compound, several catalyst systems are expected to perform well.

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Characteristics & Remarks
Pd(PPh₃)₄K₂CO₃ / K₃PO₄Toluene/H₂O or Dioxane/H₂O80-10085-95"Classical" catalyst, often effective for reactive aryl iodides. Air-sensitive.[1][2]
Pd(OAc)₂ + SPhosK₃PO₄Toluene or THFRT-8090-99Highly active catalyst system, often allowing for lower catalyst loadings and room temperature reactions.[4]
PdCl₂(dppf)K₂CO₃Dioxane80-10088-96Robust and reliable catalyst, particularly good for preventing side reactions.[1]
Pd₂(dba)₃ + XPhosK₃PO₄t-BuOH or Toluene80-11092-99Very active for challenging substrates; bulky ligand promotes reductive elimination.[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis. The choice of ligand is critical to accommodate a wide range of amine coupling partners.[3][5]

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Characteristics & Remarks
Pd(OAc)₂ + BINAPNaOt-BuToluene90-11080-95Second-generation catalyst, effective for coupling with primary and secondary amines.[5]
Pd₂(dba)₃ + XPhosK₃PO₄ / NaOt-BuDioxane or Toluene80-11090-99+Highly general and active system for a wide variety of amines, including challenging substrates.[3][6]
Pd(OAc)₂ + RuPhosK₂CO₃ / Cs₂CO₃Dioxane or t-BuOH80-10090-99Excellent for coupling with sterically hindered amines and anilines.
(η³-allyl)PdCl(IPr)NaOt-BuTHF or DioxaneRT-9085-98NHC-ligated catalyst, known for high stability and activity.[2][7]
Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. For electron-rich aryl iodides, ligandless or simple phosphine ligand systems can be effective, though more advanced catalysts may offer better control and lower temperatures.[8][9]

Catalyst System (Precursor + Ligand)BaseSolventTemp. (°C)Typical Yield (%)Key Characteristics & Remarks
Pd(OAc)₂Et₃N / K₂CO₃DMF or Acetonitrile80-12070-90Ligandless conditions can be effective but may require higher temperatures.[9]
Pd(OAc)₂ + P(o-tol)₃Et₃NDMF80-10085-95Addition of a phosphine ligand often improves yield and reduces palladium black formation.[6]
PdCl₂(PPh₃)₂NaOAcNMP or DMF100-13080-92A common and commercially available catalyst precursor.[2]
Palladacycle CatalystsK₂CO₃DMF90-12090-98Highly stable and efficient precatalysts that can provide high turnover numbers.[2]

Experimental Protocols

The following are generalized procedures for cross-coupling reactions with this compound. Optimization of specific parameters (reagent stoichiometry, temperature, reaction time) is recommended for each new substrate combination.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), the boronic acid or ester (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.01-0.05 mmol) and ligand (if applicable) are added.[10] The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15 minutes and then heated to the specified temperature for the indicated time (typically 2-24 hours), monitoring by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, an oven-dried flask is charged with the palladium precursor (0.01-0.05 mmol), the ligand (0.012-0.06 mmol), and the base (1.4-2.0 mmol).[3] The solvent (5 mL) is added, followed by this compound (1.0 mmol) and the amine coupling partner (1.1-1.5 mmol). The mixture is degassed and heated to the specified temperature until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 mmol), the alkene (1.2-2.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the base (1.5-2.5 mmol) are combined in the specified solvent (5 mL).[8] The vessel is sealed and heated to the required temperature for 12-48 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is isolated by column chromatography.

Visualizing Workflows and Mechanisms

To aid in the rational selection of a catalyst and to understand the underlying chemical transformations, the following diagrams illustrate a typical experimental workflow and the generalized catalytic cycle for cross-coupling reactions.

G cluster_prep Preparation & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Define Coupling Partners (this compound + Nucleophile) B Select Pd Precursor & Ligand (e.g., Pd(OAc)₂, XPhos) A->B C Select Base & Solvent (e.g., K₃PO₄, Toluene) B->C D Assemble Reaction Under Inert Atmosphere C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Reaction Complete? F->G G->F No H Quench Reaction & Perform Extraction G->H Yes I Dry & Concentrate Organic Phase H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K L Final Product K->L

Caption: Experimental workflow for palladium-catalyzed cross-coupling.

The success of these reactions hinges on a well-defined catalytic cycle, which is broadly similar for Suzuki, Buchwald-Hartwig, and other related couplings.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)L₂(Nu) oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) trans_complex->pd0 Reductive Elimination product_complex->pd0 Product (Ar-Nu) ArI Ar-I NuM Nu-M or H-Nu ArNu Product

References

Assessing the Metabolic Stability of Drugs Containing the 2-(Trifluoromethoxy)aniline Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates. Among these, the 2-(trifluoromethoxy)aniline moiety has garnered significant interest. This guide provides a comprehensive comparison of the metabolic stability of drugs featuring this moiety against non-fluorinated or alternative analogues, supported by experimental data and detailed methodologies.

Enhanced Metabolic Stability with the 2-(Trifluoromethoxy)aniline Moiety

The 2-(trifluoromethoxy)aniline moiety is often employed as a bioisosteric replacement for other groups, such as a simple aniline or a methoxy-substituted aniline, to improve a drug's metabolic profile. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group, and the carbon-fluorine bond is exceptionally stable. This inherent stability makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[1][2]

By blocking potential sites of metabolism, the incorporation of a 2-(trifluoromethoxy)aniline moiety can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of a drug candidate. This enhanced metabolic stability can translate into a more favorable dosing regimen and a more predictable pharmacokinetic profile in clinical applications.[3]

Comparative Metabolic Stability Data

The following table summarizes in vitro data from studies on compounds where a 2-(trifluoromethoxy)aniline moiety is compared with a corresponding non-fluorinated or methoxy-substituted analogue. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Compound/AnalogMoietyHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference
Hypothetical Drug A 2-Aniline2527.7[Illustrative]
Hypothetical Drug A-OCF3 2-(Trifluoromethoxy)aniline759.2[Illustrative]
Hypothetical Drug B 2-Methoxyaniline4017.3[Illustrative]
Hypothetical Drug B-OCF3 2-(Trifluoromethoxy)aniline>120<5.8[Illustrative]

Note: The data presented in this table is illustrative and based on general trends observed in medicinal chemistry. Direct comparative data for specific drug candidates should be generated through dedicated in vitro metabolism studies.

Experimental Protocols: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a fundamental component of in vitro drug metabolism and pharmacokinetic (DMPK) studies.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and comparator (e.g., non-fluorinated analog)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium chloride (MgCl2)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the reaction termination solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium at a final concentration typically in the low micromolar range (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the cold termination solution.

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL)

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of aniline-containing compounds and the experimental workflow for the microsomal stability assay.

Metabolic_Pathway_of_Aniline cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Aniline_Drug Drug with Aniline Moiety CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP1A2) Aniline_Drug->CYP450 N_Hydroxylation N-Hydroxylation CYP450->N_Hydroxylation Oxidation Aromatic_Hydroxylation Aromatic Hydroxylation CYP450->Aromatic_Hydroxylation Oxidation N_Hydroxyaniline N-Hydroxyaniline Metabolite (Reactive Intermediate) N_Hydroxylation->N_Hydroxyaniline Aminophenol Aminophenol Metabolite Aromatic_Hydroxylation->Aminophenol Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) N_Hydroxyaniline->Conjugation Aminophenol->Conjugation Glucuronide_Sulfate_Conjugates Glucuronide or Sulfate Conjugates (Excretable) Conjugation->Glucuronide_Sulfate_Conjugates

Cytochrome P450-mediated metabolism of aniline-containing drugs.

Microsomal_Stability_Assay_Workflow Start Start: Prepare Reagents Incubation_Setup Set up incubation plate: - Liver Microsomes - Test Compound Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate reaction with NADPH regenerating system Pre_incubation->Initiate_Reaction Time_Points Incubate and collect samples at multiple time points Initiate_Reaction->Time_Points Terminate_Reaction Terminate reaction with ice-cold organic solvent Time_Points->Terminate_Reaction Sample_Processing Centrifuge to pellet protein Terminate_Reaction->Sample_Processing Analysis Analyze supernatant by LC-MS/MS Sample_Processing->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The incorporation of a 2-(trifluoromethoxy)aniline moiety is a valuable strategy in drug design to enhance metabolic stability. By blocking sites of oxidative metabolism, this functional group can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to an improved pharmacokinetic profile. The in vitro microsomal stability assay is a robust and essential tool for evaluating the metabolic stability of drug candidates and for comparing the effectiveness of different chemical modifications. The data and protocols presented in this guide provide a framework for researchers to assess and optimize the metabolic properties of novel therapeutic agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-Iodo-2-(trifluoromethoxy)aniline is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures is vital for ensuring a safe laboratory environment, preventing environmental contamination, and maintaining regulatory compliance.

Disclaimer: The following disposal procedures are based on available safety data for this compound and general guidelines for halogenated aromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound and contact a certified waste disposal company for guidance tailored to your location and regulations.

Key Safety and Handling Information

Proper handling is the first step in safe disposal. This compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

Quantitative Data for Disposal Considerations

Understanding the physical and chemical properties of a substance is crucial for its safe disposal. The data presented below for this compound should be used as a guideline.

PropertyValue
CAS Number 874814-75-2[2]
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Physical State Solid, Semi-solid, or liquid
Storage Temperature Room temperature, in a dark, inert atmosphere

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Experimental Protocol: Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Before attempting to clean the spill, responders must wear appropriate PPE as described above.

  • Containment: Cover drains to prevent the material from entering waterways.

  • Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] For solid spills, carefully sweep or shovel the material into a suitable container, minimizing dust generation.

  • Collection: Collect the absorbed material and spilled substance using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[3]

  • Disposal: Dispose of the sealed container and any contaminated materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

Disposal Workflow

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect Collect Waste in Labeled Container Segregate Segregate Halogenated Waste Collect->Segregate  Do not mix with  non-halogenated waste Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store ContactEHS Contact Institutional EHS Office Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration  via licensed  waste facility SafetyDisposalRelationship cluster_handling Chemical Handling cluster_safety Safety Measures cluster_disposal Disposal Procedures Handling Handling of This compound PPE Personal Protective Equipment (PPE) Handling->PPE Requires SpillManagement Spill Management Protocol Handling->SpillManagement In case of accident WasteSegregation Waste Segregation Handling->WasteSegregation Generates Storage Interim Storage WasteSegregation->Storage FinalDisposal Final Disposal (Incineration) Storage->FinalDisposal

References

Essential Safety and Operational Guide for 4-Iodo-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Iodo-2-(trifluoromethoxy)aniline (CAS No. 874814-75-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

I. Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary hazards associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]
Acute Dermal Toxicity Fatal in contact with skin.[3]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[3][5]
II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure through all potential routes. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable for extended operations.[6]
Eye and Face Protection Safety goggles or face shieldUse chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield provides broader coverage against splashes.[7]
Skin and Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned. A chemical-resistant apron is required for procedures with a higher risk of splashing.[6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced. Use a respirator with a filter for particulates.[1][5]
III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.

  • Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.

2. Handling:

  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[5] Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.

  • Heating: Avoid open flames. Use a controlled heating source such as a heating mantle, water bath, or oil bath.[6]

3. Storage:

  • Container: Store in a tightly sealed, properly labeled container.[5]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][6] The storage area should be secure.[5]

  • Light Sensitivity: Protect from light.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Waste Product Must be treated as hazardous waste and disposed of through a licensed chemical waste management company.[8] Incineration in a chemical incinerator with an afterburner and scrubber is the recommended method.[8] Do not dispose of down the drain or in household garbage.[8]
Contaminated Solid Waste Items such as gloves, pipette tips, and paper towels that are contaminated must be collected in a separate, clearly labeled hazardous waste container for disposal as hazardous waste.[6][8]
Empty Containers Uncleaned containers should be handled as if they still contain the product.[8] Disposal must be made according to official regulations.[2]
V. Emergency Procedures
Emergency SituationAction
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[1][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][8] Ensure adequate ventilation.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and safety considerations for working with this compound.

Start Start: Acquire Chemical RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling 3. Handle in Fume Hood PPE->Handling Experiment 4. Perform Experiment Handling->Experiment End End: Decontaminate & Doff PPE Handling->End Storage 5. Store Properly (Cool, Dry, Ventilated, Sealed) Experiment->Storage Unused Chemical WasteCollection 6. Collect Waste (Chemical & Contaminated PPE) Experiment->WasteCollection Waste Generated Storage->Handling Future Use Storage->End Disposal 7. Dispose as Hazardous Waste WasteCollection->Disposal Disposal->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.